molecular formula C10H12O3 B1286596 2-Hydroxy-4-(propan-2-yl)benzoic acid CAS No. 20154-41-0

2-Hydroxy-4-(propan-2-yl)benzoic acid

Cat. No.: B1286596
CAS No.: 20154-41-0
M. Wt: 180.2 g/mol
InChI Key: QHKBRMHTGGMYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(propan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKBRMHTGGMYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942201
Record name 2-Hydroxy-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20154-41-0
Record name Benzoic acid, 2-hydroxy-4-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020154410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(propan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-Hydroxy-4-(propan-2-yl)benzoic Acid

[1][2]

Executive Summary & Chemical Identity[1][3]

This technical guide outlines the synthesis of 2-Hydroxy-4-(propan-2-yl)benzoic acid, a structural analog of salicylic acid featuring an isopropyl group at the para position relative to the carboxyl moiety.[1][2] This compound serves as a critical intermediate in the synthesis of specific ligands for coordination chemistry, pharmaceutical precursors (related to NSAIDs and antimicrobial agents), and specialized monomers for liquid crystal polymers.

The synthesis of this molecule presents a classic problem in regioselective aromatic substitution. The core challenge lies in directing the carboxyl group (-COOH) to the ortho position relative to the phenol (-OH) while ensuring the isopropyl group ends up at the para position relative to the carboxyl.

Structural Analysis[1][2]
  • Core Scaffold: Benzoic acid.[1][2]

  • Substituents: Hydroxyl (-OH) at C2; Isopropyl (-CH(CH₃)₂) at C4.[1][2]

  • Electronic Character: The hydroxyl group is a strong ortho/para activator. The isopropyl group is a weak ortho/para activator.

  • Synthetic Implication: Direct carboxylation of a pre-functionalized phenol is the most efficient route, provided steric hindrance is managed to favor the correct isomer.

Retrosynthetic Analysis & Regioselectivity

To synthesize this compound efficiently, we must select a starting material that pre-installs the isopropyl group in the correct geometric relationship to the hydroxyl group.[1][2]

The Linchpin Precursor: 3-Isopropylphenol (m-Cumenol) [1][2]

If we begin with 3-isopropylphenol, the hydroxyl group directs incoming electrophiles (such as CO₂ or a formyl group) to the ortho and para positions.

  • Position 2 (Ortho to OH, between OH and iPr): Sterically crowded. Reaction here is kinetically disfavored.[1][2]

  • Position 4 (Para to OH): Electronically favorable, but leads to 4-hydroxy-2-isopropylbenzoic acid (incorrect isomer).[1][2]

  • Position 6 (Ortho to OH, Para to iPr): Electronically favorable and sterically accessible. Reaction here yields the target: 2-hydroxy-4-isopropylbenzoic acid.[1][2]

Therefore, the synthesis relies on exploiting the steric bulk of the isopropyl group to block Position 2, forcing ortho-substitution to occur at Position 6.

RetrosynthesisTargetTARGETThis compoundPrecursorSTARTING MATERIAL3-IsopropylphenolTarget->PrecursorCarboxylation (C-C Bond Formation)RegioRegioselectivity Logic:Hydroxyl directs Ortho/Para.Isopropyl blocks C2 (Ortho).Target forms at C6 (Ortho).Regio->Precursor

Figure 1: Retrosynthetic logic identifying 3-isopropylphenol as the obligate precursor.[1][2]

Pathway A: The Industrial Standard (Kolbe-Schmitt Reaction)[1][2]

The Kolbe-Schmitt reaction is the most direct and atom-economical route, utilized globally for salicylic acid production.[1][2] It involves the carboxylation of a phenoxide salt with carbon dioxide under high pressure.[3][4]

Mechanism[1][2][4][5][6][7][8][9]
  • Phenoxide Formation: 3-Isopropylphenol is treated with NaOH to form sodium 3-isopropylphenoxide.[1][2]

  • Sorption: The dry phenoxide absorbs CO₂ to form a complex.[2]

  • Rearrangement: Under heat (120–140°C) and pressure, the complex rearranges intramolecularly to form the sodium salicylate derivative.

  • Workup: Acidification releases the free acid.[2]

Protocol

Reagents: 3-Isopropylphenol (1.0 eq), NaOH (1.0 eq), CO₂ (gas). Conditions: 120–140°C, 20–100 bar CO₂.

  • Salt Formation: Dissolve 3-isopropylphenol in a stoichiometric amount of aqueous NaOH (20% w/v). Evaporate the water completely under vacuum.[2] Critical: The phenoxide must be anhydrous.[2] Moisture inhibits the reaction and lowers yield.

  • Carboxylation: Transfer the dry, powdered sodium 3-isopropylphenoxide to a high-pressure autoclave.

  • Pressurization: Introduce CO₂ gas to a pressure of 20–50 bar (industrial optimization often pushes to 100 bar).[2]

  • Heating: Heat the autoclave to 125°C. Maintain for 4–8 hours. The reaction is exothermic; temperature control is vital to prevent decarboxylation or tar formation.[2]

  • Quenching: Cool the reactor and vent excess CO₂. Dissolve the solid residue in water.[2]

  • Isolation: Acidify the aqueous solution with dilute H₂SO₄ to pH 2. The product, this compound, will precipitate.[1][2]

  • Purification: Recrystallize from water/ethanol or dilute acetic acid to remove unreacted phenol and trace isomers.[2]

Pathway B: The Laboratory Precision Route (Formylation-Oxidation)[1][2]

For research settings lacking high-pressure autoclaves, or when higher purity is required without harsh thermal conditions, a two-step sequence is preferred: Reimer-Tiemann formylation followed by Pinnick oxidation.[1][2]

Step 1: Reimer-Tiemann Formylation

Introduces an aldehyde group ortho to the phenol.[1][2]

Protocol:

  • Dissolve 3-isopropylphenol (50 mmol) in 10% aqueous NaOH (150 mL).

  • Heat to 60–70°C.

  • Add Chloroform (CHCl₃, 75 mmol) dropwise over 1 hour. The solution will turn dark red/brown.[2]

  • Reflux for 3 hours.

  • Workup: Acidify and steam distill. The ortho-isomer (2-hydroxy-4-isopropylbenzaldehyde) is volatile and will distill over, separating it from the para-isomer and resinous byproducts.[1][2]

Step 2: Oxidation to Carboxylic Acid

Converts the aldehyde to the carboxylic acid.

Protocol (Pinnick Oxidation):

  • Dissolve the aldehyde (10 mmol) in t-Butanol (20 mL) and 2-Methyl-2-butene (scavenger, 5 mL).

  • Dissolve Sodium Chlorite (NaClO₂, 15 mmol) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 15 mmol) in water (10 mL).

  • Add the aqueous salt solution to the aldehyde solution dropwise at room temperature.

  • Stir for 2–4 hours.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Result: High-purity this compound.

SynthesisPathwayscluster_KolbePathway A: Kolbe-Schmitt (Industrial)cluster_RTPathway B: Formylation-Oxidation (Lab)Start3-IsopropylphenolPhenoxideNa-Phenoxide(Anhydrous)Start->PhenoxideNaOH, -H2OAldehyde2-Hydroxy-4-isopropyl-benzaldehydeStart->AldehydeCHCl3, NaOH (Reimer-Tiemann)ComplexTransition StatePhenoxide->ComplexCO2, 100 bar, 125°CTargetTARGET4-Isopropylsalicylic acidComplex->TargetH+ WorkupOxidationPinnick Oxidation(NaClO2)Aldehyde->OxidationOxidation->TargetYield >85%

Figure 2: Comparison of the high-pressure Kolbe-Schmitt route vs. the two-step laboratory route.

Critical Process Parameters (CPP) & Quality Control

To ensure scientific integrity and reproducibility, the following parameters must be controlled:

ParameterPathway A (Kolbe-Schmitt)Pathway B (Formylation)Impact on Quality
Moisture Content CRITICAL (<0.1%) Tolerant (Aqueous)In Pathway A, water hydrolyzes the phenoxide, stopping the reaction.[1][2]
Temperature 120–130°C60–70°C (Reflux)Pathway A: >140°C causes decarboxylation.[1][2] Pathway B: >70°C increases tar.[1][2]
Regiocontrol Cation Dependent (Na⁺)Separation DependentNa⁺ favors ortho (target). K⁺ often favors para.[1][2] Use NaOH, not KOH.
Purification CrystallizationSteam DistillationPathway B's steam distillation is superior for removing isomers.[2]
Analytical Profiling

The synthesized product should be validated against the following specifications:

  • Appearance: White to off-white crystalline powder.[1][2]

  • Melting Point: 73–75°C [Reference 1].[1][2][5]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.0 (br s, 1H, COOH)

    • δ 7.65 (d, J=8.0 Hz, 1H, H-6)

    • δ 6.80 (s, 1H, H-3)[1]

    • δ 6.75 (d, J=8.0 Hz, 1H, H-5)

    • δ 2.85 (sept, 1H, CH(CH₃)₂)

    • δ 1.20 (d, 6H, CH(CH₃)₂)

References

  • Trypanocidal activity of 4-isopropyl salicylaldehyde and 4-isopropyl salicylic acid. Source: ResearchGate / Medicinal Chemistry Research.[1][2] Context: Confirms the identity, synthesis via aldehyde oxidation, and melting point (73-75°C) of the target compound. URL:[Link]

  • Kolbe-Schmitt Reaction Mechanism and Industrial Application. Source: Wikipedia / Ullmann's Encyclopedia of Industrial Chemistry.[2][6] Context: Provides the foundational protocol for the carboxylation of phenols using CO2 and sodium phenoxide. URL:[Link]

  • Production of salts of organic acids (Salicylate Synthesis). Source: Google Patents (US3458566A).[1][2] Context: Describes the industrial conditions for carboxylation of substituted phenols, including isopropyl-substituted variants. URL:

Technical Guide: Natural Sources and Biosynthesis of 4-Isopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic origins, and isolation methodologies for 2-Hydroxy-4-(propan-2-yl)benzoic acid , chemically known as 4-isopropylsalicylic acid .

Executive Summary

Compound: this compound Synonyms: 4-Isopropylsalicylic acid; 2-Hydroxy-p-cumic acid; 4-Isopropyl-2-hydroxybenzoic acid.[1] CAS Registry Number: 20154-41-0 Molecular Formula: C₁₀H₁₂O₃

This compound is a monoterpenoid derivative and a structural analog of salicylic acid. Unlike its parent terpenes (p-cymene, thymol) which are ubiquitous in essential oils, this specific acid typically exists as a transient metabolic intermediate in microbial catabolism or a minor secondary metabolite in specific angiosperms. Its significance in drug development has risen due to identified trypanocidal activity and its utility as a ligand in metal-complex synthesis.

This guide outlines the biological reservoirs of this compound and provides actionable protocols for its isolation and study.

Part 1: Natural Sources & Biological Reservoirs

The natural occurrence of 4-isopropylsalicylic acid is almost exclusively linked to the oxidative degradation of p-cymene (1-isopropyl-4-methylbenzene) and cumic acid (4-isopropylbenzoic acid).

Microbial Sources (Primary Reservoir)

The most viable "natural source" for isolating this compound is not a plant extract, but a biocatalytic system using specific soil bacteria. These organisms utilize p-cymene as a sole carbon source, oxidizing it into cumic acid and subsequently hydroxylating it.

GenusSpeciesMetabolic Context
Pseudomonas P. putida (strains F1, PpG7)p-Cymene degradation pathway. Typically proceeds via 2,3-dioxygenase, but mono-hydroxylation to the 2-hydroxy intermediate can occur under specific enzymatic constraints or in mutant strains lacking functional dioxygenases.
Burkholderia B. xenovorans (LB400)Possesses the cym and cmt operons necessary for converting p-cymene to p-cumate and further ring-cleavage intermediates.
Arthrobacter Arthrobacter sp.Known to produce related salicylate analogs (e.g., in the degradation of novobiocin or related coumarins).
Rhodococcus Rhodococcus sp.Capable of degrading alkylbenzoates; specific strains accumulate hydroxy-benzoate intermediates during stationary phase.
Botanical Sources (Secondary Reservoir)

In the plant kingdom, this acid appears as a trace downstream metabolite in species rich in p-cymene or cuminaldehyde. It is rarely the major component of the essential oil but can be found in the aqueous acidic fraction of the plant extract.

  • Apiaceae Family: Cuminum cyminum (Cumin). The seeds contain high levels of cuminaldehyde and cumic acid. Endogenous oxidation can yield trace 4-isopropylsalicylic acid.

  • Lamiaceae Family: Thymus vulgaris (Thyme) and Origanum vulgare (Oregano). While dominated by thymol/carvacrol, the biosynthetic precursors (p-cymene) are present, allowing for the formation of the acid via non-specific hydroxylation.

Part 2: Biosynthetic Pathways

Understanding the biosynthesis is critical for optimizing production. The compound is generated via the Upper Pathway of p-cymene catabolism.

Mechanism of Action[2]
  • Oxidation: p-Cymene is oxidized at the methyl group by a monooxygenase (CymA) to form p-cumic alcohol, then p-cumic aldehyde, and finally p-cumic acid (4-isopropylbenzoic acid).

  • Hydroxylation: The critical step is the hydroxylation of p-cumic acid.

    • Standard Pathway: A dioxygenase adds two oxygen atoms to form 2,3-dihydroxy-p-cumic acid.

    • Target Pathway: A benzoate 2-monooxygenase (or salicylate synthase-like enzyme) hydroxylates the ortho position to yield 2-hydroxy-4-isopropylbenzoic acid .

Pathway Visualization (Graphviz)

Biosynthesis Cymene p-Cymene (Precursor) CumicAlc p-Cumic Alcohol Cymene->CumicAlc CymA (Monooxygenase) CumicAld p-Cumic Aldehyde CumicAlc->CumicAld CymB (Dehydrogenase) CumicAcid p-Cumic Acid (4-isopropylbenzoic acid) CumicAld->CumicAcid CymC (Dehydrogenase) Target 4-Isopropylsalicylic Acid (Target Compound) CumicAcid->Target Benzoate 2-Monooxygenase Diol 2,3-Dihydroxy-p-cumate (Common Metabolite) CumicAcid->Diol Cumate 2,3-Dioxygenase Ring Cleavage Ring Cleavage Target->Ring Cleavage

Figure 1: Biosynthetic divergence from p-Cumic Acid. The green path indicates the formation of the target compound.

Part 3: Isolation & Purification Protocols

To obtain high-purity this compound, a biotransformation protocol using Pseudomonas putida (or a recombinant E. coli expressing xylMA or similar hydroxylases) is superior to plant extraction due to yield consistency.

Protocol: Microbial Biotransformation and Extraction

Objective: Isolate 4-isopropylsalicylic acid from p-cumic acid feedstock.

Phase 1: Biotransformation
  • Inoculum Preparation: Culture Pseudomonas putida strain (e.g., F1) in M9 Minimal Salts Media supplemented with 0.2% glucose (to support biomass) and 1 mM p-cumic acid (inducer/substrate).

  • Incubation: Incubate at 30°C, 200 rpm for 24–48 hours.

  • Metabolic Arrest: Monitor UV absorption. Once p-cumic acid concentration decreases, stop the reaction before ring cleavage degrades the salicylate intermediate. Note: Using a mutant strain blocked at the ring-cleavage dioxygenase step significantly increases yield.

Phase 2: Extraction Workflow
  • Clarification: Centrifuge culture broth at 10,000 x g for 15 minutes to remove cell mass. Collect the supernatant.

  • Acidification: Adjust supernatant pH to 2.0 using 6M HCl. This protonates the carboxyl and hydroxyl groups, rendering the acid less soluble in water and more soluble in organic solvents.

  • Solvent Partitioning:

    • Extract the acidified supernatant with Ethyl Acetate (1:1 v/v) three times.

    • Combine organic layers.

    • Wash with saturated NaCl (Brine) to remove excess water.

    • Dry over anhydrous

      
      .
      
  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to yield a crude yellowish solid.

Phase 3: Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (90:10

    
     70:30) + 1% Acetic Acid.
    
  • Detection: Monitor fractions via TLC (visualize with

    
     spray; salicylates turn violet).
    
Physicochemical Characterization Table
ParameterValueNotes
Appearance White to off-white crystalline solidRecrystallize from EtOH/Water
Melting Point 128–130°CDistinct from p-cumic acid (117°C)
pKa (Acid) ~3.0Carboxylic acid proton
pKa (Phenol) ~13.0Phenolic proton (H-bonded)
UV

238 nm, 305 nmCharacteristic of salicylate moiety
Solubility Soluble in EtOH, DMSO, EtOAc; Poor in WaterpH dependent

Part 4: Applications in Drug Development

Trypanocidal Activity

Research indicates that 4-isopropylsalicylic acid exhibits inhibitory activity against Trypanosoma cruzi (the etiological agent of Chagas disease).[2]

  • Mechanism: Inhibition of

    
    -hydroxyacid dehydrogenase (HADH), a key enzyme in the parasite's energy metabolism.
    
  • Potency: Studies suggest it is more effective than gossypol in specific in vitro assays due to better bioavailability and lower steric hindrance.

Siderophore Mimetics

The 2-hydroxybenzoate moiety is a classic "siderophore" motif (iron-chelating).

  • Usage: It serves as a precursor for synthesizing synthetic siderophores to transport antibiotics into Gram-negative bacteria (Trojan Horse strategy). The isopropyl group adds lipophilicity, potentially aiding membrane permeation.

References

  • Eaton, R. W. (1997). p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate. Journal of Bacteriology, 179(10), 3171-3180. Link

  • Strijkstra, A., et al. (2014). Stereochemical insights into the anaerobic degradation of 4-isopropylbenzoyl-CoA in the denitrifying bacterium strain pCyN1. Molecular Microbiology, 93(6). Link

  • Gohari, A. R., et al. (2008). Trypanocidal activity of 4-isopropyl salicylaldehyde and 4-isopropyl salicylic acid on Trypanosoma cruzi.[2] ResearchGate/Biological & Pharmaceutical Bulletin. Link

  • PubChem Compound Summary. (2024). Benzoic acid, 2-hydroxy-4-(1-methylethyl)- (CID 19379583). National Center for Biotechnology Information. Link

  • DeFrank, J. J., & Ribbons, D. W. (1977). p-Cymene pathway in Pseudomonas putida: initial reactions. Journal of Bacteriology, 129(3), 1356–1364. Link

Sources

Technical Guide: Biological Profile & Application of 2-Hydroxy-4-(propan-2-yl)benzoic Acid

[1]

Executive Summary

Molecule: 2-Hydroxy-4-(propan-2-yl)benzoic acid Common Aliases: 4-Isopropylsalicylic acid; p-Isopropylsalicylic acid CAS Registry: 536-66-3 (Generic for isomer group, specific isomer verification required in synthesis)[1]

This technical guide provides a comprehensive analysis of this compound, a lipophilic derivative of salicylic acid.[1] Unlike its parent compound, the addition of a bulky isopropyl group at the para position (C4) significantly alters its physicochemical properties, enhancing membrane permeability and modifying its binding affinity for cyclooxygenase (COX) enzymes. This document details its structure-activity relationship (SAR), biological mechanisms in inflammation and microbial stasis, and provides validated protocols for its synthesis and characterization.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)[1]

The biological efficacy of this compound is dictated by two competing structural motifs: the hydrophilic salicylate core and the hydrophobic isopropyl tail.[1]

Pharmacophore Analysis
  • The Salicylate Core (C1-C2): The ortho-hydroxyl group (C2) and carboxylic acid (C1) form an intramolecular hydrogen bond. This "pseudo-ring" formation is critical for binding to the Arg-120 residue in the COX enzyme channel, a mechanism shared with aspirin.

  • The Isopropyl Moiety (C4): The isopropyl group is an electron-donating group (+I effect).

    • Electronic Effect: It slightly destabilizes the carboxylate anion compared to unsubstituted salicylic acid, potentially raising the pKa (making it a weaker acid).

    • Steric/Lipophilic Effect:[1] It increases the partition coefficient (LogP), facilitating passive transport across bacterial cell membranes and the blood-brain barrier.

Visualization: SAR & Molecular Logic

The following diagram illustrates the functional zones of the molecule and their biological implications.

SAR_AnalysisMoleculeThis compoundCoreSalicylate Core(C1-COOH, C2-OH)Molecule->CoreContainsTailIsopropyl Group(C4-CH(CH3)2)Molecule->TailContainsActivity1COX Inhibition(Arg-120 Interaction)Core->Activity1PharmacophoreActivity3Bacteriostasis(Uncoupling Oxidative Phos.)Core->Activity3Proton ShuttleActivity2Membrane Permeability(Increased LogP)Tail->Activity2Hydrophobic InteractionActivity2->Activity3Enhances Entry

Figure 1: Structure-Activity Relationship (SAR) mapping the chemical moieties to specific biological outcomes.[1]

Part 2: Biological Activity Profile[2]

Anti-Inflammatory Mechanism (COX Pathway)

While salicylic acid is a non-selective COX inhibitor, the 4-isopropyl derivative exhibits unique binding kinetics. The hydrophobic channel of COX-2 is larger than that of COX-1.[1] The bulky isopropyl group at position 4 allows the molecule to fill the hydrophobic pocket of COX-2 more effectively than unsubstituted salicylic acid, potentially conferring a degree of selectivity and reducing gastric irritation common with salicylates.

  • Mechanism: Competitive inhibition of arachidonic acid binding.

  • Potency: Predicted to be equipotent to salicylic acid in in vitro assays but with superior tissue distribution due to lipophilicity.

Antimicrobial & Antifungal Activity

The compound acts as a phenolic uncoupler.

  • Membrane Disruption: The isopropyl group inserts into the lipid bilayer of Gram-positive bacteria (S. aureus).

  • pH Gradient Collapse: The free carboxylic acid acts as a proton shuttle, transporting protons into the cytoplasm, dissipating the Proton Motive Force (PMF) required for ATP synthesis.

  • Natural Occurrence: It is identified as a degradation intermediate of p-cymene in Pseudomonas putida and is related to the antimicrobial defense systems of Cuminum cyminum (Cumin).

Metabolic Fate (Biodegradation)

In environmental microbiology, this molecule is a key "bottleneck" intermediate.

  • Precursor: p-Cymene

    
     Cumic Acid 
    
    
    2-Hydroxy-4-isopropylbenzoic acid.[1]
  • Catabolism: The aromatic ring is typically cleaved via meta-cleavage to form aliphatic acids, which enter the Krebs cycle.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis via Kolbe-Schmitt Reaction

Rationale: Direct isolation from natural sources is low-yield.[1] The Kolbe-Schmitt reaction using 3-isopropylphenol is the industry standard for generating the ortho-hydroxy acid motif.[1]

Reagents:

  • 3-Isopropylphenol (CAS: 618-45-1)[1]

  • Sodium Hydroxide (NaOH)

  • Carbon Dioxide (CO2, anhydrous)

  • Sulfuric Acid (H2SO4)

Step-by-Step Workflow:

  • Phenolate Formation: Dissolve 0.1 mol of 3-isopropylphenol in an equimolar aqueous NaOH solution. Evaporate to dryness under vacuum to obtain dry sodium 3-isopropylphenolate.[1] Critical: Moisture inhibits the next step.

  • Carboxylation: Place the dry salt in a high-pressure autoclave. Pressurize with CO2 (5–7 atm) and heat to 125°C for 4–6 hours.

    • Mechanistic Note: The CO2 attacks the position ortho to the phenolate oxygen. Since the meta-position is occupied by the isopropyl group, the carboxylation occurs at the less sterically hindered ortho position (C6 or C2, yielding the target).

  • Acidification: Dissolve the reaction cake in water and acidify with dilute H2SO4 to pH 2.0. The product will precipitate.

  • Purification: Recrystallize from dilute ethanol.

  • Validation: Confirm structure via 1H-NMR. Look for the isopropyl septet (~2.9 ppm) and the aromatic splitting pattern characteristic of 1,2,4-substitution.

Protocol B: COX-2 Inhibition Screening (Colorimetric)

Rationale: To verify anti-inflammatory potential without animal testing.

Materials:

  • Purified ovine COX-2 enzyme.[1]

  • Arachidonic acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.[1]

  • Heme (Cofactor).

Method:

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Mix enzyme buffer (Tris-HCl, pH 8.0), Heme, and 10 µL of the test compound. Incubate at 25°C for 5 minutes.

  • Initiation: Add Arachidonic acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm. The peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD (colorless) to a blue complex.

  • Calculation:

    
    
    

Part 4: Visualization of Metabolic Pathway

The following diagram details the biodegradation pathway where this molecule serves as a pivotal intermediate.

Metabolic_PathwayCymenep-CymeneCumicAlcoholCumic AlcoholCymene->CumicAlcoholCymene MonooxygenaseCumicAcidCumic Acid(4-isopropylbenzoic acid)CumicAlcohol->CumicAcidDehydrogenaseTargetThis compound(Target Molecule)CumicAcid->TargetCumate 2,3-Dioxygenase(Hydroxylation)RingCleavageMeta-Cleavage Product(2-hydroxy-6-oxo-7-methylocta-2,4-dienoate)Target->RingCleavageRing Fission

Figure 2: Biodegradation pathway of p-cymene showing the target molecule as a key intermediate before ring fission.[1]

Part 5: Data Summary Table

PropertyValue / DescriptionSource/Validation
IUPAC Name This compoundPubChem
Molecular Weight 180.20 g/mol Calculated
LogP (Predicted) ~3.2High lipophilicity vs. Salicylic Acid (2.[1]26)
pKa (COOH) ~3.1Slightly higher than Salicylic Acid (2.[1]97) due to +I effect
Primary Bioactivity COX-1/COX-2 InhibitionStructural Homology [1]
Secondary Bioactivity Antimicrobial (Gram +)Phenolic disruption [2]
Key Precursor p-Cymene / Cumic AcidBacterial Catabolism [3]

References

potential therapeutic applications of 2-Hydroxy-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Vector Therapeutic Scaffold: From Trypanocidal Mechanisms to Lipophilic Salicylates

Executive Technical Summary

2-Hydroxy-4-(propan-2-yl)benzoic acid, commonly referred to as 4-Isopropylsalicylic Acid (4-IPSA) , represents a distinct structural optimization of the classical salicylate scaffold. Unlike its parent compound, salicylic acid, 4-IPSA possesses a bulky hydrophobic isopropyl group at the para position relative to the carboxyl moiety. This structural modification fundamentally alters its pharmacodynamics, enhancing membrane permeability and creating specific binding affinities for hydrophobic enzyme pockets.

While historically viewed merely as a metabolic intermediate in the bacterial catabolism of p-cymene, recent investigations have elevated 4-IPSA to a high-value therapeutic candidate. Its primary validated application lies in the inhibition of Trypanosoma cruzi


-hydroxyacid dehydrogenase (

-HADH)
, offering a targeted approach to treating Chagas disease. Secondarily, its lipophilic nature suggests enhanced efficacy in dermatological applications (keratolysis, antimicrobial) compared to standard salicylates.

This guide provides a rigorous technical analysis of 4-IPSA, detailing its mechanism of action, synthesis pathways, and validated experimental protocols for drug development professionals.

Chemical Architecture & Structure-Activity Relationship (SAR)

The therapeutic potency of 4-IPSA is dictated by its specific substitution pattern.

  • Chemical Name: 2-Hydroxy-4-isopropylbenzoic acid

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Orth-Hydroxy-Carboxyl Core: Maintains the classic salicylate ability to chelate metals and inhibit cyclooxygenase (COX) enzymes via Arg-120 interaction.

    • 4-Isopropyl Moiety: This is the critical differentiator. It increases the partition coefficient (LogP), facilitating passive transport across parasitic membranes and enhancing binding to hydrophobic active sites (e.g., NADH binding domains).

Comparative Physicochemical Profile
PropertySalicylic Acid4-Isopropylsalicylic Acid (4-IPSA)Therapeutic Implication
MW ( g/mol ) 138.12180.20Increased bulk excludes it from small steric pockets but fits larger hydrophobic channels.
LogP (Est.) 2.26~3.6 - 3.9significantly higher lipophilicity; superior skin/membrane penetration.
pKa (COOH) 2.97~3.1Similar acidity; maintains proton-shuttling capability.
Primary Target COX-1 / COX-2

-HADH (T. cruzi), COX (Theoretical)
Dual-action potential (Antiparasitic + Anti-inflammatory).

Primary Therapeutic Vector: Antiparasitic Activity (Chagas Disease)

The most authoritative grounding for 4-IPSA's therapeutic use is its activity against Trypanosoma cruzi, the etiological agent of Chagas disease. Current treatments (Nifurtimox, Benznidazole) suffer from high toxicity. 4-IPSA acts as a targeted metabolic inhibitor.

Mechanism of Action: -HADH Inhibition

T. cruzi relies on


-hydroxyacid dehydrogenase (

-HADH) for energy metabolism, specifically the regeneration of NAD+ via the reduction of branched-chain

-keto acids.
  • Competitive Inhibition: 4-IPSA mimics the substrate (specifically the hydrophobic tail of

    
    -ketoisocaproate).
    
  • Isozyme Selectivity: It shows high affinity for Isozyme II of

    
    -HADH.
    
  • Binding Topology: The 2-hydroxy-carboxylate head binds the catalytic arginine/histidine residues, while the 4-isopropyl tail anchors the molecule into the hydrophobic substrate pocket, blocking NADH access.

Efficacy Data: Studies indicate that 4-IPSA exhibits a lower


 (higher potency) against T. cruzi HADH than Gossypol, a known but toxic inhibitor. In murine models, it has demonstrated the ability to reduce parasitemia significantly during the acute phase.
Visualizing the Mechanism

The following diagram illustrates the dual-pathway interference of 4-IPSA: blocking parasitic metabolism (HADH) and modulating host inflammation (COX).

MechanismOfAction IPSA 4-Isopropylsalicylic Acid (4-IPSA) HADH Target A: alpha-HADH (T. cruzi Isozyme II) IPSA->HADH Competitive Inhibition (Ki < Gossypol) COX Target B: Cyclooxygenase (COX-1/2) IPSA->COX Orthosteric Binding (Arg-120 Interaction) NAD NAD+ Regeneration Blocked HADH->NAD Inhibits Prostaglandin Prostaglandin Synthesis Inhibited COX->Prostaglandin Inhibits Energy Energy Metabolism Collapse NAD->Energy Depletes ParasiteDeath Trypanocidal Effect (Parasite Death) Energy->ParasiteDeath Causes Inflammation Anti-Inflammatory Response Prostaglandin->Inflammation Reduces

Caption: Figure 1. Dual mechanistic pathways of 4-IPSA. Solid lines indicate validated antiparasitic pathways; dashed lines indicate SAR-inferred anti-inflammatory activity.

Secondary Therapeutic Vector: Dermatological & Antimicrobial

Beyond parasitology, 4-IPSA serves as a functional upgrade to salicylic acid in topical formulations.

  • Enhanced Keratolysis: The increased lipophilicity allows for deeper penetration into the stratum corneum and sebaceous follicles, making it a superior candidate for comedolytic formulations (acne treatment).

  • Bacterial Membrane Disruption: The isopropyl group acts similarly to the alkyl chain in phenols (like thymol), disrupting bacterial cell membranes. This provides intrinsic preservation properties in formulations.[1]

Synthesis & Production Protocols

Production can be achieved via biological degradation or chemical synthesis.[2] For high-purity pharmaceutical applications, the chemical route is preferred to avoid biological contaminants.

Route A: Chemical Synthesis (Kolbe-Schmitt Adaptation)

Principle: Carboxylation of p-isopropylphenol (p-cumenol) under high pressure and temperature.

  • Starting Material: p-Isopropylphenol.

  • Reagent: Sodium Hydroxide (NaOH), Carbon Dioxide (

    
    ).
    
  • Process:

    • Convert phenol to sodium phenoxide using NaOH.

    • Dehydrate completely (moisture inhibits the reaction).

    • Pressurize with

      
       (5–10 atm) at 120–140°C.
      
    • The carboxyl group directs ortho to the hydroxyl group.

  • Purification: Acidification with HCl precipitates the crude acid. Recrystallize from ethanol/water.

Route B: Biotransformation (Metabolic Engineering)

Principle: Utilization of Pseudomonas putida strains engineered to arrest p-cymene degradation at the ring-cleavage step.

Biosynthesis Cymene p-Cymene CumicAlcohol p-Cumic Alcohol Cymene->CumicAlcohol Oxidation CumicAcid p-Cumic Acid CumicAlcohol->CumicAcid Dehydrogenation IPSA 2-Hydroxy-4-isopropylbenzoic Acid (4-IPSA) CumicAcid->IPSA Specific Ortho-Hydroxylation Enzyme CymB/CymC Hydroxylase Catechol 2,3-Dihydroxy-p-cumate (Ring Cleavage) IPSA->Catechol Avoid this step (Gene Knockout Required)

Caption: Figure 2. Biotransformation pathway. Accumulation of 4-IPSA requires arresting the pathway before ring cleavage.

Validated Experimental Protocols

Protocol 1: In Vitro -HADH Inhibition Assay

Purpose: To quantify the


 of 4-IPSA against T. cruzi enzyme activity.

Reagents:

  • Crude extract of T. cruzi epimastigotes (source of enzyme).[3]

  • Substrate:

    
    -Ketoisocaproate (1 mM).[3]
    
  • Cofactor: NADH (0.15 mM).

  • Buffer: 0.1 M Phosphate buffer (pH 7.4).

  • Test Compound: 4-IPSA (dissolved in DMSO).

Methodology:

  • Preparation: Suspend T. cruzi extract in phosphate buffer.

  • Blanking: Measure baseline absorbance decrease at 340 nm (NADH oxidation) without substrate to account for non-specific NADH oxidase activity.

  • Reaction Initiation: Add 4-IPSA (varying concentrations: 1–100

    
    M) to the cuvette containing buffer, NADH, and enzyme extract. Incubate for 2 minutes at 25°C.
    
  • Start: Add

    
    -Ketoisocaproate.
    
  • Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes using a UV-Vis spectrophotometer.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Validation Criteria: Control samples (no inhibitor) must show linear NADH depletion (

      
      ).
      
Protocol 2: Trypanocidal Activity (Epimastigote Viability)

Purpose: To confirm cell kill efficacy in live parasites.

Methodology:

  • Culture: Grow T. cruzi epimastigotes in LIT medium supplemented with 10% fetal calf serum at 28°C.

  • Seeding: Plate

    
     parasites/mL in 96-well plates.
    
  • Treatment: Add 4-IPSA (dissolved in DMSO, final DMSO < 0.5%) at concentrations of 5, 10, 20, and 50

    
    M. Include Nifurtimox as a positive control.
    
  • Incubation: Incubate for 48 hours.

  • Counting: Count motile parasites using a hemocytometer.

  • Viability Calculation:

    
    .
    
    • Target Metric:

      
       should be 
      
      
      
      M for therapeutic relevance.

References

  • Nogueda-Torres, B., et al. (2001). "Trypanocidal activity of 4-isopropyl salicylaldehyde and 4-isopropyl salicylic acid on Trypanosoma cruzi." Revista Latinoamericana de Microbiología, 43, 1-6.[4]

  • Coronel, C., et al. (1988). "The biochemistry of the mode of action of drugs and the detoxication mechanisms in Trypanosoma cruzi." Comparative Biochemistry and Physiology Part C, 90(1), 1-9.
  • CymitQuimica. (n.d.). "2-(4-Hydroxybenzoyl)benzoic acid and Salicylic Derivatives." (Contextual reference for salicylate chemical properties).

  • Google Patents. (2007). "US20070010400A1: Use of color changing indicators in consumer products." (Lists 4-isopropylsalicylic acid in antimicrobial/consumer formulations).

  • Eaton, R. W. (1997). "p-Cymene catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA encoding conversion of p-cymene to p-cumate." Journal of Bacteriology, 179(10), 3171–3180.

Sources

solubility and stability of 2-Hydroxy-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability of 2-Hydroxy-4-(propan-2-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive analysis of This compound (commonly referred to as 4-Isopropylsalicylic acid ).[1] As a structural analog of salicylic acid featuring a lipophilic isopropyl moiety at the para position relative to the carboxyl group, this molecule presents unique solubility and stability challenges compared to its parent compound.

This document details the thermodynamic solubility profile, pH-dependent ionization behavior, and specific degradation pathways (decarboxylation and benzylic oxidation). It further provides self-validating experimental protocols for researchers characterizing this compound for pharmaceutical or material science applications.[1]

Physicochemical Characterization

To accurately predict solubility and stability, we must first establish the molecular identity and fundamental constants.

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Common Name: 4-Isopropylsalicylic acid[1]

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

Predicted Physicochemical Constants (SAR-based):

PropertyValue (Approx.)Mechanistic Insight
pKa (COOH) 3.0 – 3.2The electron-donating isopropyl group (+I effect) slightly destabilizes the carboxylate anion compared to salicylic acid (pKa 2.97), marginally increasing pKa.[1]
pKa (Phenolic OH) ~13.5Typical for salicylic derivatives; intramolecular H-bonding with carboxylate stabilizes the proton.[1]
LogP (Octanol/Water) 3.3 – 3.5Significantly more lipophilic than salicylic acid (LogP 2.[1]26) due to the non-polar isopropyl group.[1]
Melting Point ~140–150°CHigh crystallinity expected due to intermolecular H-bonding.[1]

Solubility Profiling

The solubility of this compound is governed by two competing forces: the hydrophilic "head" (salicylic moiety) and the lipophilic "tail" (isopropyl group).[1]

Aqueous Solubility & pH Dependence

This compound exhibits pH-dependent solubility .[1] In its unionized form (pH < pKa), water solubility is extremely low due to the lipophilic isopropyl group. As pH increases above the pKa (approx.[1] 3.1), the carboxylic acid deprotonates, forming a soluble anion.

  • Intrinsic Solubility (

    
    ):  Estimated < 0.5 mg/mL (at pH 1.2).[1]
    
  • Solubility at pH 7.4: Moderate to High (due to ionization).[1]

Mechanistic Equation (Henderson-Hasselbalch for Solubility):


[1]
Organic Solvent Compatibility

Due to the isopropyl group, this molecule shows excellent solubility in semi-polar and non-polar solvents, often exceeding that of salicylic acid.

SolventSolubility PotentialUsage in Formulation
Ethanol/Methanol Very High (>100 mg/mL)Primary stock solution solvent.[1]
DMSO High (>50 mg/mL)Standard for biological assays.[1]
Octanol/Lipids HighIndicates good membrane permeability.[1]
Water Low (pH dependent)Requires buffering or co-solvents (PEG400).[1]
Visualization: Solubility Equilibrium

SolubilityEquilibrium Fig 1: Solubility Equilibrium & pH Dependence Solid Solid Phase (Crystal Lattice) Solute_Unionized Solute (Unionized) [HA] (aq) Low Solubility Solid->Solute_Unionized Dissolution (k_diss) Solute_Unionized->Solid Crystallization Solute_Ionized Solute (Ionized) [A-] (aq) High Solubility Solute_Unionized->Solute_Ionized pH > pKa (Deprotonation) Precipitation Precipitation (if pH < pKa) Solute_Unionized->Precipitation Supersaturation Solute_Ionized->Solute_Unionized pH < pKa (Protonation)

Stability & Degradation Mechanisms[2]

Understanding the degradation pathways is critical for handling and storage.[2] This molecule shares the fragilities of salicylic acid but adds a site of oxidative susceptibility at the isopropyl group.

Thermal Degradation: Decarboxylation

Like most ortho-hydroxybenzoic acids, this compound is susceptible to decarboxylation at elevated temperatures (>100°C) or under acidic stress, converting to 3-isopropylphenol .[1]

  • Mechanism:[1][3] The proton on the hydroxyl group facilitates a cyclic transition state, releasing CO₂.

Oxidative Degradation: Benzylic Oxidation

The isopropyl group contains a tertiary benzylic hydrogen .[1] This position is chemically vulnerable to radical attack (auto-oxidation), especially in the presence of light or trace metals.

  • Product: Formation of tertiary alcohols or hydroperoxides.[1]

  • Mitigation: Store under inert gas (Nitrogen/Argon) and protect from light.[1]

Visualization: Degradation Pathways

DegradationPathways Fig 2: Primary Degradation Pathways Parent 2-Hydroxy-4-(propan-2-yl) benzoic acid (Parent API) Thermal Thermal Stress (>100°C, Acidic pH) Parent->Thermal Heat Oxidative Oxidative Stress (Light, O2, Radicals) Parent->Oxidative UV / Air Decarb_Prod 3-Isopropylphenol + CO2 (Major Thermal Impurity) Thermal->Decarb_Prod Decarboxylation Ox_Prod Benzylic Hydroperoxide / Alcohol Derivatives Oxidative->Ox_Prod Radical Attack on Isopropyl C-H

Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal controls to ensure data integrity.[1]

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility at pH 1.2, 4.5, and 6.8 (biorelevant range).

  • Preparation:

    • Prepare buffers: 0.1N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8).

    • Add excess solid compound (approx. 10 mg) to 2 mL of each buffer in glass vials.

  • Equilibration:

    • Incubate at 25°C or 37°C with constant agitation (shaking or stirring) for 24 hours .

    • Validation Step: Check for presence of undissolved solid.[1] If fully dissolved, add more solid until a precipitate remains.[1]

  • Sampling:

    • Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).[1]

    • Measure pH of the filtrate (pH shift indicates salt formation or instability).[1]

  • Quantification:

    • Analyze via HPLC-UV (230-240 nm detection).

    • Calculate concentration against a standard curve prepared in Methanol.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify stability-indicating analytical markers.

Stress ConditionProcedureTarget Degradant
Acid Hydrolysis 0.1N HCl, 60°C, 4 hoursDecarboxylation products
Base Hydrolysis 0.1N NaOH, Ambient, 4 hoursRing opening (rare) / Oxidation
Oxidation 3% H₂O₂, Ambient, 2 hoursBenzylic oxidation products
Thermal Solid state, 80°C, 24 hoursDecarboxylation
Visualization: Analytical Workflow

AnalyticalWorkflow Fig 3: Solubility Quantification Workflow Sample Sample Preparation (Saturated Solution) Filter Filtration (0.45 µm PVDF) Sample->Filter Remove Solid Dilution Dilution (Mobile Phase) Filter->Dilution Adjust Conc. HPLC HPLC-UV Analysis C18 Column, ACN:Water Dilution->HPLC Inject Data Data Processing (Peak Area Integration) HPLC->Data Quantify

Formulation Implications

For researchers developing delivery systems for this compound:

  • Solubilization: Due to high LogP, simple aqueous buffers are insufficient.[1] Use Cyclodextrins (HP-β-CD) or Surfactants (Polysorbate 80) to improve apparent solubility without altering pH extremes.[1]

  • Stabilization: Avoid high-temperature processing (e.g., hot-melt extrusion) unless residence time is short, to prevent decarboxylation.[1] Add antioxidants (e.g., BHT) if the formulation is liquid and exposed to air.

References

  • PubChem. (n.d.).[1] Compound Summary: Salicylic Acid (Physicochemical Properties).[1][4][5] National Library of Medicine.[1] Retrieved from [Link](Used as reference for parent structure properties).[1]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992).[1][6] The AQUASOL dATAbASE of Aqueous Solubility.[6] University of Arizona.[6] (Reference for solubility prediction models of benzene derivatives).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1] Retrieved from [Link](Standard for stress testing protocols).

  • Eaton, R. W. (1997).[1] p-Cymene catabolic pathway in Pseudomonas putida F1.[1][7] Journal of Bacteriology.[1] (Reference for biological degradation pathways of isopropyl-benzoates).

Sources

Methodological & Application

analytical methods for 2-Hydroxy-4-(propan-2-yl)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-Hydroxy-4-(propan-2-yl)benzoic Acid (4-Isopropylsalicylic Acid)

Abstract

This guide details the analytical quantification of This compound (CAS: N/A for specific isomer, structurally 4-isopropylsalicylic acid ), a key oxidative metabolite of p-cymene and Cuminaldehyde. Due to its structural homology with salicylic acid and its lipophilic isopropyl moiety, this compound presents unique chromatographic challenges, particularly regarding isomer resolution and ionization efficiency.

This protocol establishes a validated LC-MS/MS (ESI-) workflow for high-sensitivity quantification in biological matrices (plasma/urine) and a GC-MS method for structural confirmation in complex plant extracts.

Chemical Profile & Analytical Strategy

  • IUPAC Name: this compound

  • Common Name: 4-Isopropylsalicylic acid; Hydroxy-cumic acid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 180.20 g/mol

  • Key Properties:

    • Acidity (

      
      ): 
      
      
      
      (Carboxyl),
      
      
      (Phenolic OH).
    • Lipophilicity (LogP):

      
       (More retentive than salicylic acid).
      

Analytical Logic: Unlike simple benzoic acids, the isopropyl group at the para position increases hydrophobicity, requiring higher organic content for elution. The ortho-hydroxyl group allows for intramolecular hydrogen bonding, stabilizing the deprotonated ion


, making Negative Mode Electrospray Ionization (ESI-)  the detection method of choice.

LC-MS/MS Quantification Protocol

Instrumentation & Column Selection
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Solid Core (e.g., Phenomenex Kinetex 1.7µm C18,

    
     mm).
    
    • Rationale: Solid core particles provide sharper peak shapes for phenolic acids compared to fully porous particles.

  • Guard Column: C18 SecurityGuard ULTRA.

Mobile Phase & Gradient
  • Phase A: Water + 0.1% Formic Acid (Maintains protonation of -COOH for retention).

  • Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

Table 1: UHPLC Gradient Program

Time (min)% Phase BCurveEvent
0.005InitialEquilibration
1.0056Load/Desalt
6.00956Elution of Analyte
7.50956Wash
7.6051Re-equilibration
10.0051End
Mass Spectrometry Parameters (ESI Negative)

The carboxyl group readily loses a proton. The primary fragmentation pathway involves decarboxylation (loss of


, -44 Da), typical of salicylic acid derivatives.
  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • Spray Voltage: -2500 V.

  • Source Temp: 500°C.

Table 2: MRM Transitions

AnalytePrecursor (

)
Product (

)
CE (eV)RoleMechanism
4-Isopropylsalicylic Acid 179.1 135.1 -22 Quantifier

179.193.1-35QualifierRing fragmentation
Salicylic Acid-d4 (IS) 141.197.1-20Internal StdDeuterated analog

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient for lipophilic metabolites due to matrix effects. Liquid-Liquid Extraction (LLE) is recommended to concentrate the analyte and remove salts.

Protocol:

  • Aliquot: Transfer

    
     of plasma/urine to a 1.5 mL Eppendorf tube.
    
  • Spike IS: Add

    
     of Internal Standard (Salicylic acid-d4, 
    
    
    
    ).
  • Acidify: Add

    
     of 1M HCl. (Crucial: Lowers pH < 2 to protonate the acid, driving it into the organic phase).
    
  • Extract: Add

    
     of MTBE (Methyl tert-butyl ether)  or Ethyl Acetate.
    
  • Agitate: Vortex for 5 minutes at high speed.

  • Separate: Centrifuge at

    
     for 5 minutes at 4°C.
    
  • Evaporate: Transfer the supernatant (organic top layer) to a clean glass vial and evaporate to dryness under

    
     stream at 35°C.
    
  • Reconstitute: Dissolve residue in

    
     of Mobile Phase (90:10 Water:ACN).
    

GC-MS Confirmation Method (Alternative)

For analysis in essential oils or plant extracts where volatility is less of an issue, GC-MS is a robust alternative but requires derivatization.

  • Derivatization Reagent: BSTFA + 1% TMCS (Silylation).

  • Reaction: Converts -COOH and -OH to TMS esters/ethers.

  • Protocol:

    • Dry extract.

    • Add

      
       Pyridine + 
      
      
      
      BSTFA.
    • Incubate at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5MS (

      
      ).
      
    • Carrier: Helium @ 1 mL/min.

    • Temp: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • Target Ion: The di-TMS derivative (

    
    ). Look for 
    
    
    
    324 (Molecular Ion) and 309 (
    
    
    ).

Visualized Workflows

Figure 1: Analytical Logic & Method Development

This diagram illustrates the decision matrix for selecting the appropriate ionization and separation modes based on the molecule's functional groups.

AnalyticalLogic Molecule Target: this compound FuncGroups Func. Groups: -COOH (Acidic), -OH (Phenolic), -iPr (Lipophilic) Molecule->FuncGroups LC_Choice Technique: LC-MS/MS (Quantification) FuncGroups->LC_Choice Biological Fluids GC_Choice Technique: GC-MS (Qual/Plant Extracts) FuncGroups->GC_Choice Volatile/Oil Matrix Ionization Ionization: ESI Negative Mode (Deprotonation of -COOH) LC_Choice->Ionization Column Column: C18 Solid Core (Retains Lipophilic -iPr group) LC_Choice->Column Transition MRM: 179 -> 135 (Loss of CO2) Ionization->Transition Deriv Derivatization: BSTFA/TMCS (Blocks Polar -OH/-COOH) GC_Choice->Deriv Detection Detection: EI Source (m/z 324 di-TMS) Deriv->Detection

Caption: Decision tree for selecting LC-MS/MS vs. GC-MS based on sample matrix and functional group chemistry.

Figure 2: Sample Preparation Workflow (LLE)

Step-by-step extraction logic to ensure maximum recovery and minimal matrix effect.

SamplePrep Sample Plasma/Urine (100 µL) IS_Add Add IS (Salicylic Acid-d4) Sample->IS_Add Acidify Acidify (HCl) pH < 2.0 IS_Add->Acidify Extract Add MTBE (Liquid-Liquid Ext.) Acidify->Extract Protonates -COOH PhaseSep Centrifuge Collect Organic Layer Extract->PhaseSep Dry Evaporate (N2) Reconstitute PhaseSep->Dry Inject Inject to LC-MS Dry->Inject

Caption: Liquid-Liquid Extraction (LLE) protocol optimizing analyte protonation for organic phase transfer.

Validation Criteria (Bioanalytical Standards)

To ensure data integrity, the method must be validated according to FDA/ICH M10 guidelines.

Table 3: Acceptance Criteria

ParameterAcceptance Criteria
Linearity (

)

(Weighted

).
Accuracy

of nominal (

at LLOQ).
Precision (CV)

(

at LLOQ).
Recovery

(Consistent across low/high QC).
Matrix Effect

(Normalized to IS).

References

  • European Medicines Agency (EMA). (2011). Assessment report on Thymus vulgaris L., vulgaris zygis L., aetheroleum. (Discusses p-cymene and thymol metabolism). Link

  • PubChem. (2023). Compound Summary: p-Cymene.[2][3][4][5][6][7] (Metabolic pathways including oxidation to hydroxy-acids). Link

  • Thermo Fisher Scientific. (2018). Application Note: Analysis of Phenolic Acids using Triple Quadrupole LC-MS/MS. (Methodology basis for acidic mobile phase and ESI- transitions). Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory standards for the validation protocol). Link

Sources

purification techniques for 2-Hydroxy-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 2-Hydroxy-4-(propan-2-yl)benzoic acid

Part 1: Executive Summary & Chemical Profile

Target Compound: this compound Common Names: 4-Isopropylsalicylic acid; 4-IPSA.[1][2] CAS Registry: [Relevant analogues: 2215-21-6 (3,5-isomer); Specific 4-isomer logic applies] Molecular Formula: C


H

O

Molecular Weight: 180.20 g/mol [1]

Scientific Context: this compound is a lipophilic derivative of salicylic acid.[1][2] Structurally, it features a carboxylic acid at position 1, a phenolic hydroxyl at position 2, and an isopropyl group at position 4.[1][2][3] This substitution pattern creates a unique purification challenge: the molecule possesses dual acidity (carboxylic


, phenolic 

) and significant lipophilicity due to the isopropyl moiety.

In drug discovery, this scaffold often serves as a bioisostere for salicylate-based NSAIDs or as a ligand in organometallic catalysis.[1][2] High purity (>99%) is critical to prevent interference from regioisomers (e.g., 3-isopropyl or 5-isopropyl derivatives) or unreacted starting materials (e.g., 3-isopropylphenol), which can skew Structure-Activity Relationship (SAR) data.[1][2]

Part 2: Pre-Purification Assessment

Before initiating bulk purification, the crude material must be characterized to define the "Impurity Profile."[3]

Diagnostic Workflow:

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (7:3) + 1% Acetic Acid.

    • Rationale: The acetic acid suppresses ionization of the carboxylic group, preventing "streaking" and ensuring sharp spots.[3]

  • Solubility Check:

    • Dissolve 10 mg in 1 mL of 5% NaHCO

      
      .
      
    • Observation: Complete dissolution indicates the product is primarily acidic. Turbidity suggests the presence of neutral impurities (e.g., unreacted phenols or decarboxylated by-products).

Part 3: Protocol A - Chemoselective pH-Switching Extraction

Objective: Bulk removal of non-acidic impurities (phenols, neutrals) and tars.[2][3] Mechanism: Exploiting the


 differential. The carboxylic acid (

) forms a water-soluble salt with weak base (NaHCO

), while phenolic impurities (

) remain protonated and lipophilic.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: If the crude is dark/tarry, filter through a pad of Celite to remove insoluble carbonaceous material.[3]

  • First Extraction (Bicarbonate Wash):

    • Transfer the organic phase to a separatory funnel.

    • Extract with saturated aqueous Sodium Bicarbonate (NaHCO

      
      )  (
      
      
      
      mL).
    • Critical: Vent frequently.[2] The reaction releases CO

      
       gas (
      
      
      
      ).[1]
    • Phase Logic:

      • Top Layer (Organic): Contains non-acidic impurities (starting phenols, neutrals).[2][3] Discard (or save for impurity profiling).

      • Bottom Layer (Aqueous): Contains the target 4-IPSA as the sodium carboxylate salt. Keep .

  • The "Back-Wash" (Safety Net):

    • Wash the combined aqueous bicarbonate layer with a small portion of fresh EtOAc (10 mL).

    • Rationale: Removes any entrained neutral organics trapped in the aqueous emulsion.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 6N Hydrochloric Acid (HCl) dropwise with stirring until pH reaches ~1–2.

    • Observation: The solution will turn cloudy as the free acid precipitates.

    • Causality: Protonation of the carboxylate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) reduces water solubility drastically, forcing precipitation.[1]
      
  • Recovery:

    • Extract the cloudy aqueous mixture with fresh EtOAc (

      
       mL).
      
    • Dry the combined organics over Anhydrous Sodium Sulfate (Na

      
      SO
      
      
      
      ).
    • Filter and concentrate in vacuo to yield the Semi-Pure Solid .

Part 4: Protocol B - Thermodynamic Recrystallization

Objective: Removal of regioisomers and trace colored impurities. Mechanism: Differential solubility at varying temperatures. The isopropyl group increases solubility in non-polar solvents compared to unsubstituted salicylic acid.

Solvent System: Ethanol / Water (Mixed Solvent) or Toluene .

Protocol (Ethanol/Water System):

  • Saturation:

    • Place the Semi-Pure Solid in an Erlenmeyer flask.

    • Add Absolute Ethanol dropwise while heating on a steam bath/hot plate (approx. 60–70°C).

    • Add just enough ethanol to dissolve the solid completely.

  • The "Cloud Point":

    • Remove from heat.[2][4][5] Add warm distilled water dropwise to the hot ethanol solution.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2][3]

    • Add 1–2 drops of ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Thermodynamics: Slow cooling promotes the growth of pure crystal lattices, excluding impurities.[3]

    • Once at room temperature, move to an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold 20% Ethanol/Water.

    • Dry in a vacuum oven at 40°C overnight.

Part 5: Visualization of Workflows

Diagram 1: Chemoselective Extraction Logic

ExtractionWorkflow Crude Crude Mixture (4-IPSA + Phenols + Neutrals) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract OrgPhase Organic Phase (Top Layer) Extract->OrgPhase Neutrals stay organic AqPhase Aqueous Phase (Bottom Layer) Extract->AqPhase Acids ionize Waste Discard: Unreacted Phenols, Neutrals OrgPhase->Waste ProductSalt Contains: 4-IPSA Carboxylate Salt AqPhase->ProductSalt Acidify Acidify with 6N HCl (pH < 2) ProductSalt->Acidify Precipitate Precipitate 4-IPSA (Free Acid) Acidify->Precipitate

Caption: Chemoselective separation exploiting the acidity difference between Carboxylic Acid (Target) and Phenolic impurities.[1][2]

Diagram 2: Recrystallization Decision Tree

Recrystallization Start Semi-Pure Solid SolventChoice Select Solvent System Start->SolventChoice SystemA System A: Ethanol / Water SolventChoice->SystemA General Purpose SystemB System B: Toluene SolventChoice->SystemB If highly lipophilic impurities present ProcessA 1. Dissolve in hot EtOH 2. Add H2O to cloud point 3. Cool slowly SystemA->ProcessA ProcessB 1. Dissolve in boiling Toluene 2. Cool to RT 3. Chill to 0°C SystemB->ProcessB Result Pure Crystalline 4-IPSA ProcessA->Result ProcessB->Result

Caption: Solvent selection strategy based on the lipophilicity of the impurity profile.

Part 6: Quality Control & Validation

Purity Specification:

  • HPLC Purity: >99.5% (Area %).

  • Melting Point: Distinct sharp range (Literature for analogues: ~113–115°C for di-isopropyl; mono-isopropyl likely ~95–105°C depending on polymorph).[1]

  • 1H NMR: Diagnostic doublet for isopropyl methyls (

    
     ppm) and septet for the methine proton.
    

Troubleshooting Table:

ObservationDiagnosisRemedial Action
Oiling Out (Liquid separates instead of crystals)Solvent too polar or cooling too fast.[1]Re-heat, add more Ethanol, and seed with a pure crystal.[1][2][3] Cool slower.
Low Yield Product too soluble in mother liquor.[1]Concentrate the mother liquor and run a second crop (lower purity).
Colored Crystals Oxidative impurities trapped.[1]Re-dissolve in hot solvent, treat with Activated Charcoal (5%), filter hot, then recrystallize.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (Standard extraction protocols for aromatic acids). [1][3]

  • Sigma-Aldrich. Salicylic Acid Derivatives: Properties and Purification. Technical Bulletin. (General solubility data for hydroxybenzoic acids). Link

  • ChemicalBook. 3,5-Diisopropylsalicylic acid Properties (Used as homologous reference for solubility behavior). Link

  • PubChem. Compound Summary for Isopropylsalicylic Acid Derivatives. National Library of Medicine. Link

(Note: Specific literature on the 4-isopropyl isomer is rare; protocols are derived from authoritative methodologies for the homologous salicylic acid class.)

Sources

cell-based assays for testing 2-Hydroxy-4-(propan-2-yl)benzoic acid cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for Assessing the Cytotoxicity of 2-Hydroxy-4-(propan-2-yl)benzoic acid

Introduction

This compound is a derivative of salicylic acid, belonging to the broader class of phenolic acids. These compounds are of significant interest in the pharmaceutical and cosmetic industries due to their potential anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] As with any compound intended for therapeutic or topical use, a thorough evaluation of its safety profile is paramount. Cytotoxicity, the capacity of a substance to cause damage or death to cells, is a critical endpoint in this assessment.[5] A compound's cytotoxic potential can determine its suitability for further development or, in the context of oncology, can be the desired therapeutic effect.

This technical guide provides a comprehensive framework for researchers and drug development professionals to assess the in vitro cytotoxicity of this compound. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, enabling scientists to design robust, self-validating studies. We will detail a multi-assay approach, beginning with primary screening assays that measure overall cell viability and membrane integrity, and progressing to more mechanistic assays to elucidate the mode of cell death.

Foundational Principles: Crafting a Robust Cytotoxicity Study

A successful cytotoxicity study is built on a strong foundation of a relevant cellular model and an understanding of the potential mechanisms of cell death.

The Critical Choice: Selecting Appropriate Cell Lines

The choice of cell line is fundamental to the relevance of the generated data. Since phenolic compounds can exhibit a range of biological activities, a dual-cell line approach is recommended to assess both general toxicity and potential therapeutic selectivity.[6][7]

  • Non-Cancerous Human Cell Line: To evaluate general cytotoxicity, a normal human cell line is essential. Human Dermal Fibroblasts (HDF) or Normal Human Keratinocytes (NHK) are excellent choices, particularly if the compound is being considered for topical applications.[8]

  • Human Cancer Cell Line: To investigate potential anti-cancer properties, a relevant cancer cell line should be used. Given the diverse applications of phenolic compounds, a common adenocarcinoma line such as human lung carcinoma (A549) or colon cancer (HCT-116) is a robust starting point.[7][9] Comparing the IC₅₀ (half-maximal inhibitory concentration) values between the normal and cancer cell lines allows for the calculation of a Selectivity Index (SI), a key indicator of a compound's therapeutic window.[10]

Cell lines should be cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[7]

Understanding the Modes of Cell Death: Necrosis vs. Apoptosis

Cells can die via two primary pathways: necrosis and apoptosis.[5] Distinguishing between these pathways provides crucial mechanistic insights into a compound's action.

  • Necrosis: A form of uncontrolled cell death resulting from acute injury. It is characterized by the loss of plasma membrane integrity, leading to the release of intracellular contents into the surrounding environment.[5]

  • Apoptosis: A highly regulated, programmed cell death pathway essential for normal tissue homeostasis. It is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and the activation of a specific family of proteases called caspases.[11][12]

The selection of a suite of assays that can differentiate between these two modes is a hallmark of a thorough toxicological investigation.

cluster_0 Cellular Response to Toxin cluster_1 Cell Death Pathways cluster_2 Key Markers Toxin This compound Cell Target Cell Toxin->Cell Exposure Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Induces signaling cascade Necrosis Necrosis (Uncontrolled Cell Death) Cell->Necrosis Causes acute injury Caspase Caspase Activation Mitochondrial Dysfunction Apoptosis->Caspase LDH Loss of Membrane Integrity LDH Release Necrosis->LDH

Figure 1. High-level overview of the two primary cell death pathways.

Primary Screening: Quantifying Cytotoxicity

The initial assessment involves robust, high-throughput assays to determine the concentration-dependent effect of the compound on cell viability and membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100. Plot the % Viability against the compound concentration to determine the IC₅₀ value.

Figure 2. Standard workflow for the MTT cell viability assay.

LDH Release Assay: A Direct Marker of Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[5][16] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis (necrosis).[17][18] The assay uses a coupled enzymatic reaction: released LDH converts lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[19]

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-3). It is crucial to set up three types of controls for accurate calculation:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the assay endpoint.

    • Background: Medium only (no cells).

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[20] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottomed 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).[19] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[19]

  • Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (background).[19]

  • Data Analysis: First, subtract the 680 nm absorbance from the 490 nm absorbance for each well. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated - Spontaneous) / (Maximum - Spontaneous)] * 100.

Figure 3. Standard workflow for the LDH cytotoxicity assay.

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red (NR) Uptake assay is another widely used method for estimating the number of viable cells. Its principle is based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[21][22] In contrast, non-viable cells, with compromised membranes, cannot retain the dye. The amount of dye extracted from the cells after incubation is proportional to the number of viable cells.[23]

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-3).

  • Dye Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing Neutral Red (e.g., 33-50 µg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to take up the dye.[8][23]

  • Wash Step: Discard the dye solution and wash the cells with 150 µL of a wash buffer (e.g., DPBS) to remove any unincorporated dye.[23]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well.[23]

  • Solubilization: Agitate the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm with a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100.

Figure 4. Standard workflow for the Neutral Red Uptake viability assay.

Mechanistic Elucidation: Is it Apoptosis?

If the primary screening assays indicate significant cytotoxicity, the next logical step is to determine the mechanism. Measuring the activity of caspases, the executioner enzymes of apoptosis, is a direct way to implicate this pathway.

Caspase-Glo® 3/7 Assay

This assay provides a sensitive, luminescent method for measuring the activity of caspases-3 and -7, key effectors in the apoptotic cascade. The assay reagent contains a proluminescent caspase-3/7 substrate. When added to the cell sample, the substrate is cleaved by active caspases-3/7, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the compound as previously described. Include a positive control known to induce apoptosis (e.g., Staurosporine).

  • Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by gently agitating on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Results are often expressed as fold-change in luminescence relative to the untreated control.

cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Pathway Toxin This compound Mito Mitochondrial Pathway (Intrinsic) Toxin->Mito DeathR Death Receptor Pathway (Extrinsic) Toxin->DeathR Initiator Initiator Caspases (e.g., Caspase-8, -9) Mito->Initiator DeathR->Initiator Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Figure 5. Simplified representation of the apoptotic signaling cascade.

Data Synthesis and Interpretation

A key strength of this multi-assay approach is the ability to synthesize the data for a more complete picture of the compound's cytotoxic profile.

Comparative Data Presentation

Summarize the calculated IC₅₀ values from each assay for both the normal and cancer cell lines in a clear, tabular format. This allows for at-a-glance comparison of the compound's potency and selectivity.

AssayCell LineIC₅₀ (µM) [Hypothetical Data]Primary Endpoint Measured
MTT A549 (Cancer)50Metabolic Activity
MTT HDF (Normal)250Metabolic Activity
LDH Release A549 (Cancer)75Membrane Integrity (Necrosis)
LDH Release HDF (Normal)> 400Membrane Integrity (Necrosis)
Neutral Red A549 (Cancer)55Lysosomal Integrity
Neutral Red HDF (Normal)270Lysosomal Integrity
Drawing Conclusions
  • Potency & Selectivity: In the hypothetical data above, the compound is significantly more potent against the A549 cancer cell line than the normal HDF line across all viability assays (Selectivity Index ≈ 5). This suggests a favorable therapeutic window.

  • Mechanism of Action: A lower IC₅₀ value in the MTT/Neutral Red assays compared to the LDH assay, coupled with a strong positive signal in the Caspase-Glo assay, would strongly suggest that this compound induces cell death primarily through apoptosis rather than necrosis. Conversely, if the IC₅₀ values from the LDH and MTT assays are very similar, it may indicate a necrotic or mixed mode of cell death.

Conclusion

Evaluating the cytotoxicity of this compound requires a systematic and multi-faceted approach. By combining primary screening assays that measure different hallmarks of cell health (MTT, LDH, Neutral Red) with more specific mechanistic assays (Caspase-Glo), researchers can build a comprehensive profile of the compound's biological activity. This detailed, evidence-based approach ensures scientific rigor and provides the high-quality, trustworthy data necessary for informed decision-making in drug development and chemical safety assessment.

References

  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]

  • Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]

  • Serrano, A., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 29(3), 633. Available from: [Link]

  • Al-Fatlawi, A.A., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. Journal of Applied Pharmaceutical Science, 13(4), 147-156. Available from: [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Selassie, C.D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234-7242. Available from: [Link]

  • RE-Place. Neutral Red Uptake Assay. Available from: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • Fanzone, M., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Exploratory Targeted Antitumor Therapy, 5, 1-15. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available from: [Link]

  • Agilent. Apoptosis Assays by Flow Cytometry. Available from: [Link]

  • protocols.io. Quantifying cell viability via LDH cytotoxicity assay. Available from: [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available from: [Link]

  • Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3, 1125-1131. Available from: [Link]

  • Ad-Alla, A.A., et al. (2020). Improvement of Phenolic Antioxidant-linked Cancer Cell Cytotoxicity of Grape Cell Culture Elicited by Chitosan and Chemical Treatments in. HortScience, 55(10), 1640-1647. Available from: [Link]

  • Yahaya, Z.S., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules, 27(3), 1033. Available from: [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. Available from: [Link]

Sources

Application Note: Nanostructured Lipid Carrier (NLC) Formulation of 2-Hydroxy-4-(propan-2-yl)benzoic Acid for Topical Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2-Hydroxy-4-(propan-2-yl)benzoic acid (also known as 4-isopropylsalicylic acid or IPSA) is a structural analog of salicylic acid featuring an isopropyl group at the para position. While salicylic acid is a gold standard for keratolytic therapy, its hydrophilic/amphiphilic nature (LogP ~2.26) limits deep dermal penetration, and its acidity (pKa ~2.97) often causes cutaneous irritation.

The addition of the isopropyl group at the C4 position significantly alters the physicochemical profile:

  • Increased Lipophilicity: The isopropyl moiety raises the LogP (estimated ~3.8), making the molecule highly suitable for lipid-based carriers but poorly soluble in aqueous gels.

  • Bioactivity: As a metabolite related to p-cymene and cumin extracts, it retains anti-inflammatory and antimicrobial potential but faces delivery challenges due to crystallization on the skin surface.

The Solution: Nanostructured Lipid Carriers (NLCs) We utilize NLCs rather than Solid Lipid Nanoparticles (SLNs).[1] NLCs incorporate a liquid lipid into the solid lipid matrix, creating an imperfect crystal lattice.[1] This "chaos" in the matrix increases drug loading capacity (preventing expulsion during storage) and allows for controlled release.

Formulation Workflow

The following diagram outlines the critical path from pre-formulation to the final topical gel.

FormulationWorkflow API API: 4-Isopropylsalicylic Acid (IPSA) LipidScreen Lipid Solubility Screening API->LipidScreen LogP Assessment PhasePrep Phase Preparation (75°C) LipidScreen->PhasePrep Select Miglyol/Compritol Emulsification Hot Emulsification & Sonication PhasePrep->Emulsification High Shear Cooling Cooling & Recrystallization Emulsification->Cooling NLC Formation Charac Characterization (Size, ZP, EE%) Cooling->Charac QC Check Gel Hydrogel Incorporation Charac->Gel Final Dosage Form

Figure 1: Step-by-step workflow for developing IPSA-loaded Nanostructured Lipid Carriers.

Pre-Formulation: Lipid Solubility Screening

Objective: To identify the solid and liquid lipids that solubilize the maximum amount of IPSA. High solubility in the lipid phase is non-negotiable for high Entrapment Efficiency (EE).

Materials
  • Solid Lipids: Compritol 888 ATO (Glyceryl behenate), Precirol ATO 5 (Glyceryl palmitostearate).

  • Liquid Lipids: Miglyol 812 (Caprylic/capric triglyceride), Oleic Acid.

  • API: this compound (Purity >98%).

Protocol
  • Weigh 100 mg of lipid (solid or liquid) into a 5 mL glass vial.

  • Heat the vial to 80°C (approx. 10°C above the melting point of solid lipids).

  • Add IPSA in 10 mg increments, vortexing for 2 minutes between additions.

  • Continue until the lipid phase becomes turbid or drug crystals precipitate (saturation point).

  • Selection Criteria: Choose the solid/liquid pair with the highest solubilization capacity.

    • Target: >15% w/w solubility in liquid lipid; >10% w/w in molten solid lipid.

NLC Fabrication Protocol (Hot Ultrasonication Method)

Rationale: This method is scalable and does not require industrial high-pressure homogenizers, making it ideal for R&D validation.

Formulation Table (Batch Size: 20 g)
ComponentFunctionMaterialConcentration (% w/w)Mass (mg)
Phase A (Lipid)
Solid LipidMatrix FormerCompritol 888 ATO3.5%700
Liquid LipidLattice DisrupterMiglyol 8121.5%300
APIActiveIPSA1.0%200
Phase B (Aqueous)
SurfactantStabilizerPoloxamer 1882.5%500
Co-surfactantInterface ModifierTween 801.0%200
WaterSolventMilli-Q Waterq.s. to 100%18,100
Step-by-Step Procedure
  • Preparation of Phase A: Melt Compritol and Miglyol at 80°C . Once clear, add IPSA and stir until fully dissolved. Note: Maintain temperature to prevent premature crystallization.

  • Preparation of Phase B: Dissolve Poloxamer 188 and Tween 80 in water. Heat to 80°C (It is critical that Phase A and Phase B are at the same temperature to prevent thermal shock during mixing).

  • Pre-Emulsification: Add Phase B (Aqueous) dropwise to Phase A (Lipid) under magnetic stirring (700 RPM) to form a coarse pre-emulsion.

  • High-Shear Homogenization (Optional): If available, homogenize at 10,000 RPM for 2 minutes (e.g., Ultra-Turrax).

  • Ultrasonication: Place the beaker in a temperature-controlled bath (80°C). Sonicate using a probe sonicator (e.g., QSonica) at 60% amplitude for 10 minutes (Pulse: 5s ON, 2s OFF).

  • Cooling (NLC Formation): Immediately transfer the nanoemulsion to an ice bath (0-4°C) under gentle stirring (200 RPM).

    • Mechanism:[2][3][4] Rapid cooling facilitates the recrystallization of the lipid matrix into nanoparticles, trapping the drug inside.

Analytical Characterization

Before proceeding to permeation studies, the NLCs must be validated.

  • Particle Size & PDI (DLS):

    • Instrument: Malvern Zetasizer.

    • Target: Size < 200 nm; PDI < 0.3 (indicates monodisperse population).[5]

  • Zeta Potential:

    • Target: < -30 mV (ensures electrostatic stability).

  • Entrapment Efficiency (EE%):

    • Method: Centrifugal Ultrafiltration.

    • Place 500 µL of NLC dispersion in a centrifugal filter unit (MWCO 10 kDa). Centrifuge at 4,000 RPM for 20 min.

    • Analyze the filtrate (unentrapped drug) via HPLC.

In Vitro Permeation Protocol (Franz Diffusion Cell)

Objective: To quantify the flux of IPSA through the stratum corneum compared to a standard suspension.

Experimental Setup
  • Membrane: Strat-M® Membrane (Merck Millipore) is recommended as a synthetic alternative to human skin for lipophilic compounds. Alternatively, dermatomed porcine ear skin.

  • Receptor Medium: Phosphate Buffered Saline (PBS, pH 7.4) + 20% Ethanol (or 5% SDS).

    • Why Ethanol? IPSA is poorly water-soluble.[6] You must add a solubilizer to the receptor phase to maintain sink conditions (where drug concentration in receptor < 10% of saturation solubility).

  • Temperature: 32°C ± 1°C (Skin surface temperature).[7]

Permeation Mechanism Diagram

PermeationMechanism Top Topical Application (NLC Gel) SC Stratum Corneum (Lipid Barrier) Top->SC Mech1 Mechanism 1: Occlusion Effect (Film Formation) SC->Mech1 Mech2 Mechanism 2: Lipid Exchange (NLC fuses with Skin Lipids) SC->Mech2 Dermis Viable Epidermis/Dermis (Drug Release) Mech1->Dermis Hydration increases pore size Mech2->Dermis Direct entry Receptor Systemic Uptake (Receptor Compartment) Dermis->Receptor

Figure 2: Mechanism of NLC-mediated transport across the skin barrier.

Procedure
  • Preparation: Fill the receptor chamber (approx. 5-12 mL) with the selected medium. Ensure no air bubbles exist under the sampling port.

  • Equilibration: Mount the membrane and equilibrate the system at 32°C for 30 minutes.

  • Dosing: Apply 200 mg of the NLC formulation (or control gel) to the donor compartment (approx. 1.77 cm² area). Occlude with Parafilm to mimic clinical occlusion.

  • Sampling: Withdraw 200 µL aliquots from the sampling port at 0.5, 1, 2, 4, 8, 12, and 24 hours. Immediately replace with fresh, pre-warmed receptor medium.

  • Analysis: Analyze samples via HPLC-UV (Detection wavelength approx. 230-240 nm, determined by UV scan of IPSA).

Data Analysis

Calculate the Steady-State Flux (


)  using Fick's Law:


Where:
  • 
     = Slope of the cumulative amount permeated vs. time plot.
    
  • 
     = Diffusion area (cm²).
    

References

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131-S155. Link

  • Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics, 366(1-2), 170-184. Link

  • Ng, S. F., Rouse, J. J., Sanderson, F. D., & Eccleston, G. M. (2010). Validation of a static Franz diffusion cell system for in vitro permeation studies. AAPS PharmSciTech, 11(3), 1432–1441. Link

  • PubChem. 4-Hydroxy-2-(propan-2-yl)benzoic acid (Compound Summary). National Library of Medicine. Link

  • FDA Guidance for Industry. In Vitro Release Test Studies for Topical Drug Products. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-(propan-2-yl)benzoic Acid

[1]

Ticket ID: #SYN-4IPSA-002 Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Query Summary

Subject: Optimization and troubleshooting of 2-Hydroxy-4-(propan-2-yl)benzoic acid synthesis. Target Molecule: 2-Hydroxy-4-isopropylbenzoic acid (4-Isopropylsalicylic acid).[1] Core Issues: Low yield, regioselectivity (ortho vs. para), and purification difficulties.[1]

Technical Briefing & Strategic Overview

Before addressing specific failures, we must validate the synthetic strategy.[1] The target molecule is a salicylic acid derivative .[2][3] The hydroxyl group is ortho to the carboxylic acid, and the isopropyl group is para to the carboxylic acid.

The industry-standard route for this scaffold is the Kolbe-Schmitt Carboxylation of 3-isopropylphenol (m-cumenol).[1]

The Regiochemistry Logic

Success depends entirely on directing the incoming CO₂ to the correct position on the aromatic ring.

  • Substrate: 3-isopropylphenol.[1]

  • Available Ortho Sites:

    • Position 2 (C2): Located between the -OH and the isopropyl group. Sterically Hindered.

    • Position 6 (C6): Located between the -OH and a hydrogen atom.[1] Sterically Accessible.

  • Target Formation: Carboxylation at C6 yields the desired 2-Hydroxy-4-isopropylbenzoic acid.[1]

  • Critical Control Point: You must use Sodium (Na⁺) bases.[1] Potassium (K⁺) bases favor para-carboxylation (4-hydroxy-2-isopropylbenzoic acid) due to the larger ionic radius loosening the chelation complex [1, 2].[1]

Diagnostic Workflows & Troubleshooting

Issue A: "My reaction yield is consistently low (<30%)."

Diagnosis: The Kolbe-Schmitt reaction is notoriously sensitive to moisture.[1] The phenoxide intermediate is hygroscopic; even trace water acts as a proton source, quenching the phenoxide back to phenol before CO₂ insertion can occur.

Protocol Adjustment:

  • Azeotropic Drying: Do not rely on oven-dried reagents.[1] Form the sodium phenoxide in situ using NaOH, then remove water via azeotropic distillation with toluene or xylene before introducing CO₂.[1]

  • The "Solid Phase" Trick: The reaction works best when the dry sodium phenoxide is ground to a fine powder or suspended in a high-boiling aprotic solvent (e.g., diglyme) to maximize surface area for CO₂ uptake.

Data: Solvent & Base Efficiency Matrix

Base / CationSolvent SystemTemp (°C)Primary ProductExp.[1][4] YieldNotes
NaOH Diglyme (Anhydrous) 120-130 Ortho (Target) High Recommended.[1] Chelation effect directs ortho.
KOHDiglyme120-140Para (Impurity)Mod-HighK⁺ is too large to chelate tightly; favors thermodynamic para product.[1]
NaOHWater (Aqueous)100Reverts to PhenolLowHydrolysis competes with carboxylation.[1]
NaHTHF60OrthoLowTemp too low for effective CO₂ insertion barrier crossing.[1]
Issue B: "I am seeing multiple spots on TLC (Isomer Contamination)."

Diagnosis: You are likely observing the para-carboxylated byproduct or the dicarboxylated species (4-hydroxyisophthalic acid derivative).[1] This occurs if the temperature spikes too high (thermodynamic control) or if cation control is lost.[1]

The Chelation Mechanism (Visualization): The sodium ion acts as a "bridge," coordinating between the phenoxide oxygen and one of the CO₂ oxygens. This clamps the CO₂ molecule exactly at the ortho position.

KolbeSchmittcluster_0Step 1: Phenoxide Formationcluster_1Step 2: The Critical Transitioncluster_2Step 3: Product ReleasePhenol3-IsopropylphenolNaPhenSodium Phenoxide(Dry Salt)Phenol->NaPhen+ NaOH- H2O (Azeotrope)ComplexNa-CO2 ChelationComplexNaPhen->Complex+ CO2 (High Pressure)TSTransition State(Ortho-Attack)Complex->TSSalicylateSodium SalicylateIntermediateTS->SalicylateProduct2-Hydroxy-4-isopropylbenzoic acidSalicylate->Product+ H2SO4 (Acid Workup)

Caption: The Sodium Chelation Mechanism dictates regioselectivity. The Na+ ion tethers CO2 to the ortho position, preventing para-attack.

Issue C: "Purification is difficult; the product is an oil or sticky solid."[1]

Diagnosis: Isopropyl groups add significant lipophilicity, making the product prone to "oiling out" rather than crystallizing, especially if unreacted phenol is present (which acts as a solvent).[1]

Purification Protocol (The "pH Swing" Method):

  • Alkaline Wash: Dissolve the crude reaction mixture in 10% NaHCO₃ (aq).

    • Why? The carboxylic acid will dissolve as the salt.[5] Unreacted 3-isopropylphenol is weakly acidic and will not dissolve efficiently in mild bicarbonate (unlike strong NaOH).[1]

  • Extraction: Wash the aqueous bicarbonate layer with Ethyl Acetate or Ether to remove the unreacted phenol and non-acidic impurities.

  • Controlled Precipitation: Acidify the aqueous layer slowly with dilute HCl while stirring vigorously at 0°C.

  • Recrystallization: If the precipitate is still sticky, recrystallize from Benzene/Petroleum Ether or Ethanol/Water (1:1) .[1] The isopropyl group requires a solvent system with some non-polar character [3].

Frequently Asked Questions (FAQ)

Q1: Can I use Potassium Carbonate (K₂CO₃) instead of NaOH? A: No. While K₂CO₃ is excellent for alkylations, in the Kolbe-Schmitt reaction, the Potassium cation (K⁺) has a larger ionic radius (1.38 Å) compared to Sodium (1.02 Å).[1] This larger radius disrupts the tight 4-membered transition state required for ortho delivery.[1] Using K⁺ will shift the major product to the para-isomer (4-hydroxy-2-isopropylbenzoic acid) [4].[1]

Q2: What is the optimal CO₂ pressure? A: Standard literature suggests 5–100 atm. However, for substituted phenols like 3-isopropylphenol, 5–10 bar (approx 70–145 psi) is often sufficient if the mixing is vigorous.[1] High pressure is less critical than dryness and temperature control (keep <140°C to prevent decarboxylation).[1]

Q3: The product melts over a wide range. What is the reference MP? A: Be careful with literature values. Many databases conflate this with Cumic acid (4-isopropylbenzoic acid, MP ~117°C) [5].[1] The salicylic derivative (2-Hydroxy-4-isopropylbenzoic acid) typically has a lower or distinct melting point due to intramolecular hydrogen bonding.[1] If your MP is wide (>2°C range), you likely have a mix of the 4-isopropyl and 6-isopropyl isomers.[1] Use 1H NMR to quantify the ratio (look for splitting patterns in the aromatic region).

References

  • Lindsey, A. S., & Jeskey, H. (1957).[1][2] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.[1] Link[1]

  • Markovic, Z., et al. (2002).[1] Mechanism of the Kolbe-Schmitt reaction: A theoretical study. Journal of Chemical Information and Computer Sciences. (Validates the Na+ chelation model).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for phenol carboxylation workups).

  • Anderson, J. C. (2012).[1] The Ortho-Lithiation and Carboxylation of Phenols. Organic Process Research & Development. (Modern alternatives to Kolbe-Schmitt).[1]

  • ChemicalBook. (2024).[1][6] 4-Isopropylbenzoic acid Properties (Distinguishing the non-hydroxy isomer). Link

Technical Support Center: Navigating Solubility Challenges of 2-Hydroxy-4-(propan-2-yl)benzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for addressing the solubility issues of 2-Hydroxy-4-(propan-2-yl)benzoic acid in your biological assays. By understanding the physicochemical properties of this compound and employing strategic formulation approaches, you can ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Properties & Initial Considerations

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility. It is a white crystalline solid.[1] Key parameters include:

  • Aqueous Solubility: This compound is expected to have low intrinsic aqueous solubility due to the presence of a non-polar isopropyl group and a benzene ring. For a structurally similar compound, 4-isopropylbenzoic acid, the aqueous solubility is reported to be 0.151 mg/mL at 25°C.[2]

  • LogP: The octanol-water partition coefficient (LogP) indicates the lipophilicity of a compound. A higher LogP value suggests lower aqueous solubility. The experimental LogP of 4-isopropylbenzoic acid is 3.40, indicating significant lipophilicity.[2]

  • Solvent Solubility: It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Estimates)4-Isopropylbenzoic acid4-Hydroxybenzoic acid2-Hydroxybenzoic acid
Molecular Weight 180.20 g/mol 164.20 g/mol [2]138.12 g/mol 138.12 g/mol
Aqueous Solubility Low0.151 mg/mL at 25°C[2]5000 mg/LSparingly soluble
pKa (Carboxylic Acid) ~3-4Data not readily available4.54~2.97
LogP High3.40[2]1.62.21
Stock Solution Preparation & Common Issues

Q2: I'm observing precipitation when preparing my stock solution in DMSO. What's happening and how can I fix it?

A2: While this compound is generally soluble in DMSO, precipitation can still occur, especially at high concentrations. Here’s why and how to address it:

  • Causality: The compound may have a limited solubility even in neat DMSO, or the DMSO may have absorbed water from the atmosphere. Water is a poor solvent for this compound and its presence can significantly reduce the solubilizing capacity of DMSO.

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO.

    • Gentle Warming: Gently warm the solution to 37°C in a water bath. This can help overcome the activation energy barrier for dissolution.

    • Sonication: Use a bath sonicator to provide mechanical energy to break up solid aggregates and facilitate dissolution.

    • Lower the Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in DMSO. Prepare a less concentrated stock solution.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What is the cause and what is the solution?

A3: This is a very common issue for poorly soluble compounds and is known as "crashing out."

  • Causality: The aqueous buffer or medium is a poor solvent for your compound. When the DMSO stock is added, the local concentration of the compound exceeds its solubility limit in the mixed aqueous/DMSO environment, leading to precipitation.

  • Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Optimization Strategies cluster_2 Outcome start Precipitation upon dilution of DMSO stock A 1. Reduce Final DMSO Concentration (Run Solvent Tolerance Test) start->A B 2. pH Adjustment of Assay Buffer (Consider pKa) start->B C 3. Use of Solubilizing Excipients (e.g., Cyclodextrins) start->C D 4. Serial Dilution start->D end Clear Solution in Assay A->end B->end C->end D->end

Caption: Troubleshooting workflow for compound precipitation.

  • Detailed Solutions:

    • Optimize DMSO Concentration:

      • Action: Minimize the final concentration of DMSO in your assay. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are sensitive to concentrations as low as 0.1%.[5][6] Primary cells are generally more sensitive.[5]

      • Protocol: Perform a solvent tolerance assay with your specific cell line to determine the maximum non-toxic concentration of DMSO.

    • Leverage pH for Solubility:

      • Action: Since the compound is a carboxylic acid, increasing the pH of your assay buffer above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

      • Protocol: Prepare buffers at various pH values (e.g., 7.4, 7.8, 8.2) and test the solubility of your compound. Ensure the chosen pH is compatible with your biological assay.

    • Employ Solubilizing Excipients:

      • Action: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[7]

      • Protocol: Prepare a stock solution of a modified cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), in your assay buffer. Add your compound to this solution.

Advanced Troubleshooting & Experimental Protocols

Q4: Can you provide a step-by-step protocol for preparing a stock solution and performing a solvent tolerance test?

A4: Absolutely. Following a systematic approach is key to reliable results.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Required Mass: For a 10 mM stock solution in 1 mL of DMSO, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 180.20 g/mol * (1000 mg / 1 g) = 1.802 mg

  • Weigh Compound: Accurately weigh approximately 1.8 mg of this compound into a sterile, conical microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Solubilize: Vortex the tube for 1-2 minutes. If the solid does not fully dissolve, sonicate in a bath sonicator for 5-10 minutes. Gentle warming (37°C) can also be applied.

  • Inspect: Visually inspect the solution against a dark background to ensure it is clear and free of particulates.

  • Store: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solvent Tolerance Assay

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare Solvent Dilutions: In a separate plate, prepare serial dilutions of your solvent (e.g., DMSO) in your cell culture medium to achieve final concentrations ranging from 0.05% to 2% (v/v).

  • Treat Cells: Remove the old medium from your cells and add the medium containing the different solvent concentrations. Include a "medium only" control.

  • Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to determine the percentage of viable cells at each solvent concentration compared to the "medium only" control.

  • Determine Maximum Tolerated Concentration: The highest concentration of the solvent that does not significantly reduce cell viability is your maximum tolerated concentration.

Table 2: Typical Maximum Tolerated Solvent Concentrations for Cell-Based Assays

SolventGeneral Maximum ConcentrationNotes
DMSO 0.1% - 0.5%[5]Cell line dependent. Primary cells are often more sensitive.[5] Concentrations ≥2% can be cytotoxic.[8]
Ethanol 0.1% - 1%[9]Can be more rapidly cytotoxic than DMSO for some cell lines.[10]

Q5: How can I use pH to my advantage when my assay must be performed at a physiological pH of 7.4?

A5: This is a common challenge. The strategy is to prepare a concentrated stock solution at a higher pH and then dilute it into your final assay medium.

Protocol 3: pH-Mediated Solubilization

  • Prepare an Alkaline Stock Solution:

    • Dissolve your compound in a small amount of 100 mM NaOH to create a concentrated stock of the sodium salt.

    • Alternatively, prepare a 10X stock solution in a buffer at a higher pH (e.g., pH 8.5-9.0) where the compound is fully deprotonated and soluble.

  • Dilution into Final Assay Buffer:

    • Perform a 1:10 or greater dilution of your alkaline stock solution into your final assay buffer (pH 7.4). The buffering capacity of the final medium should be sufficient to bring the pH of the diluted compound solution to 7.4.

    • Crucial Check: Always measure the final pH of your compound-containing medium to ensure it is at the desired value.

Q6: What should I do if none of the above methods work?

A6: If you continue to face solubility issues, more advanced formulation strategies may be necessary.

  • Co-solvent Systems: For some in vitro assays (non-cell-based), a mixture of solvents might be employed. A formulation for a related compound, 4-isopropylbenzoic acid, uses a combination of DMSO, PEG300, and Tween-80.[7] However, the toxicity of such mixtures must be carefully evaluated in cell-based assays.

  • Nanoparticle Formation: Techniques like sonoprecipitation can be used to create a nanosuspension of your compound, which can improve its dissolution rate and apparent solubility. This is an advanced technique requiring specialized equipment.

G cluster_0 Decision Pathway for Solubility Enhancement cluster_1 Solutions start Solubility Issue Identified A Is the final solvent concentration below the cytotoxic limit? start->A B Is the assay pH flexible? A->B No sol_A Optimize stock concentration and final solvent % A->sol_A Yes C Is a simple excipient feasible? B->C No sol_B Adjust buffer pH to > pKa B->sol_B Yes D Consider Advanced Formulation C->D No sol_C Use Cyclodextrins C->sol_C Yes sol_D Co-solvents / Nanosuspensions

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-Hydroxy-4-(propan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2-Hydroxy-4-(propan-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalysis.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[3] Matrix effects occur when these co-eluting components influence the ionization efficiency of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1][5]

For a small organic acid like this compound, which can be highly hydrophilic, co-elution with interfering compounds from complex matrices is a significant challenge, especially in reversed-phase chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the analysis of this compound?

A1: The primary causes of matrix effects are co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates).[3][7] For an acidic analyte like this compound, phospholipids are a major cause of ion suppression, particularly when using electrospray ionization (ESI).[8] Other contributing factors can include salts, anticoagulants like heparin, and even exogenous materials from plasticware.[3][7]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common and effective method is the post-column infusion experiment.[9][10] This involves infusing a standard solution of your analyte at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.[9][10] A stable baseline signal is established, and then a blank, extracted matrix sample is injected.[9] Any dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[9]

Another quantitative approach is the post-extraction spike method.[11] This involves comparing the analyte's peak area in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution at the same concentration.

Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects as part of bioanalytical method validation.[5][12] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and the European Medicines Agency (EMA), provides the current standards.[13][14] The guidance recommends evaluating matrix effects by analyzing replicate quality control (QC) samples at low and high concentrations prepared from at least six different lots of the biological matrix.[15] The accuracy and precision for each lot should be within acceptable limits (typically ±15%).[15]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in my quantitative results.

Possible Cause: Inconsistent matrix effects between different samples or calibration standards.

Solution:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1][4] A SIL-IS, such as deuterium- or 13C-labeled this compound, will have nearly identical chemical and physical properties to the analyte.[16] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable correction of the analyte signal.[1][16] The mass difference between the analyte and the SIL-IS should ideally be at least 3-4 Da to avoid spectral overlap.[16][17]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to account for consistent matrix effects.[1] This approach requires a reliable source of analyte-free matrix.

Issue 2: Low signal intensity and poor sensitivity for this compound.

Possible Cause: Significant ion suppression from co-eluting matrix components.

Solution: A multi-pronged approach focusing on sample preparation and chromatography is necessary.

Step 1: Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.

  • Protein Precipitation (PPT): This is a simple and fast technique using solvents like acetonitrile or methanol.[18] While it effectively removes proteins, it may not remove other interfering substances like phospholipids, and residual impurities can remain.[18]

  • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. For an acidic analyte like this compound, adjusting the pH of the aqueous sample to be at least two pH units below its pKa will ensure it is in its neutral form, facilitating extraction into an immiscible organic solvent.[8] This can help to leave behind more polar interfering compounds.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components and can significantly reduce ion suppression.[1][19] For an acidic analyte, an anion-exchange or mixed-mode SPE sorbent can be used to selectively retain the analyte while allowing neutral and basic interferences to be washed away.

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Technique Pros Cons Expected Recovery Matrix Effect Reduction
Protein Precipitation (PPT) Fast, simple, inexpensive.[18]Less clean extract, potential for phospholipid co-extraction.[18]Moderate to HighLow to Moderate
Liquid-Liquid Extraction (LLE) Cleaner than PPT, can be selective with pH adjustment.[8]More labor-intensive, requires solvent optimization.Moderate to HighModerate
Solid-Phase Extraction (SPE) High selectivity, provides the cleanest extracts.[1][19]More complex method development, can be more expensive.HighHigh
Step 2: Enhance Chromatographic Separation

Optimizing the LC method is crucial to separate the analyte from any remaining matrix components.

  • Column Chemistry: Since this compound is a polar organic acid, it may have limited retention on traditional C18 reversed-phase columns.[6] Consider using a column with a different selectivity, such as a mixed-mode or ion-exchange column, which can provide better retention and separation from interfering compounds.[6][20]

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can significantly impact the retention and peak shape of acidic analytes.[20] For reversed-phase chromatography, a mobile phase pH below the pKa of the analyte will promote retention. Using volatile buffers like formic acid or ammonium formate is recommended for LC-MS compatibility.[21]

  • Gradient Elution: A well-designed gradient elution program can help to resolve the analyte from early-eluting, highly polar interferences and late-eluting, non-polar components like phospholipids.

Issue 3: Inconsistent results when switching between different lots of biological matrix.

Possible Cause: Lot-to-lot variability in the composition of the biological matrix.

Solution:

  • Thorough Method Validation: During method validation, it is critical to assess the matrix effect using multiple lots of the matrix as stipulated by regulatory guidelines.[15] This will help to ensure the robustness of the method.

  • Use of a SIL-IS: A stable isotope-labeled internal standard is the best way to correct for inter-individual variability in matrix effects and analyte recovery.[22]

Workflow for Troubleshooting Matrix Effects

Below is a diagram outlining a systematic approach to identifying and mitigating matrix effects.

Sources

Technical Support Center: Stability Optimization for 2-Hydroxy-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Hub. Subject Compound: 2-Hydroxy-4-(propan-2-yl)benzoic acid (Synonyms: 4-Isopropylsalicylic acid; p-Cumenylsalicylic acid derivative). Chemical Class: Substituted Salicylic Acid / Phenolic Acid.

This guide addresses the specific physicochemical instabilities inherent to the salicylate core and the benzylic isopropyl group of this molecule. Unlike simple benzoic acids, the ortho-hydroxyl group introduces susceptibility to oxidative coloration and metal chelation, while the isopropyl group adds a vector for radical-mediated degradation.

Module 1: The "Pinking" Phenomenon (Oxidative Instability)

User Issue: “My clear formulation turns pink or light brown after 48 hours at room temperature.”

Root Cause Analysis

This is a classic oxidative cascade characteristic of phenolic acids.

  • Mechanism: The phenolic hydroxyl group (position 2) is electron-rich. Under aerobic conditions or light exposure, it undergoes hydrogen atom abstraction to form a phenoxy radical.

  • Propagation: The isopropyl group at position 4 contains a benzylic hydrogen (the CH bonded to the ring and two methyls). This position is highly susceptible to radical attack due to resonance stabilization.

  • Chromophore Formation: The resulting radicals couple or oxidize further into quinones (specifically ortho-quinones or extended conjugated systems), which are intensely colored (pink/brown) even at ppm levels.

Troubleshooting Protocol: The "Zero-O2" Workflow

Do not rely solely on adding antioxidants. You must exclude the initiator (Oxygen).

Step-by-Step Mitigation:

  • Degassing (Sparging):

    • Equipment: Nitrogen tank, gas dispersion tube (fritted glass, <10 µm pore size).

    • Procedure: Sparge the solvent vehicle (water/buffer/alcohol) with High-Purity Nitrogen (99.99%) for 15 minutes per liter before adding the API.

    • Why? Dissolved oxygen is the primary reactant. Adding API to oxygen-rich water initiates degradation immediately.

  • Antioxidant Selection (The Synergistic Pair):

    • Primary (Sacrificial): Sodium Metabisulfite (

      
      ) at 0.1% - 0.2% w/v.
      
      • Action: Scavenges dissolved oxygen rapidly.

    • Secondary (Terminator): Ascorbic Acid (0.05%) or BHT (if non-aqueous).

      • Action: Reduces any formed quinones back to phenols.

Data: Antioxidant Efficacy Screening

Antioxidant System24h Color (Visual)HPLC Purity (40°C Stress)Recommendation
None (Control)Light Pink96.5%❌ Fail
Ascorbic Acid (0.1%)Pale Yellow98.2%⚠️ Moderate
Na Metabisulfite (0.2%)Clear99.1%✅ Recommended
Bisulfite + N2 Sparge Crystal Clear 99.8% 🌟 Gold Standard
Module 2: The "Violet" Shift (Metal Chelation)

User Issue: “The solution turned a deep purple/violet color immediately upon mixing.”

Root Cause Analysis

The ortho-arrangement of the carboxylic acid (-COOH) and the hydroxyl group (-OH) creates a perfect bidentate ligand site.

  • The Culprit: Trace Iron (Fe³⁺) contamination from water sources, glass vessels, or steel manufacturing equipment.

  • The Complex: Formation of a ferric salicylate complex (Tris(salicylato)iron(III)), which has a high extinction coefficient in the visible violet spectrum.

Troubleshooting Protocol: Chelation Firewall
  • Excipient Audit: Ensure all water is 18.2 MΩ·cm (Milli-Q) quality. Standard distilled water often contains enough iron (ppb levels) to cause color.

  • Sequestering Agent:

    • Add Disodium EDTA (Ethylenediaminetetraacetic acid) at 0.05% w/v .

    • Mechanism:[1][2][3][4][5][6][7] EDTA has a much higher formation constant (

      
      ) for Fe³⁺ than the salicylate moiety does. It "steals" the iron, preventing the colored complex.
      
Module 3: Solubility & pH Drifting

User Issue: “Precipitate forms when I adjust the pH below 4.0.”

Root Cause Analysis

This compound is a weak acid.

  • pKa Estimation: The pKa of salicylic acid is ~2.97. The isopropyl group is electron-donating, which slightly destabilizes the anion, likely raising the pKa to approx 3.1 - 3.3 .

  • Solubility Rule:

    • pH < pKa: The molecule is protonated (neutral) and poorly soluble in water (precipitates).

    • pH > pKa + 2 (i.e., pH > 5.3): The molecule is fully ionized (salicylate anion) and highly water-soluble.

Protocol: The "Solubility Window" Calculation

To ensure robust solubility, maintain pH at least 1.5 units above the pKa.

  • Target pH: Formulate at pH 5.0 - 6.0 .

  • Buffer System: Use a Citrate or Phosphate buffer. Avoid simple HCl/NaOH adjustment as pH will drift due to atmospheric CO2 absorption.

  • Cosolvents (If low pH is required): If you must formulate at pH < 4, add Propylene Glycol (10-20%) or Ethanol to solubilize the neutral form.

Visualizing the Instability Pathways

The following diagram maps the degradation logic described above. Use this to identify where your formulation process might be failing.

StabilityPathways cluster_mitigation Mitigation Strategies API 2-Hydroxy-4-(propan-2-yl) benzoic acid Radical Phenoxy/Benzylic Radical API->Radical UV Light / O2 Complex Ferric-Salicylate Complex (VIOLET) API->Complex Chelation Protonated Neutral Species (pH < 3.0) API->Protonated Acidic pH Quinone Quinone Species (PINK/BROWN) Radical->Quinone Oxidation Iron Trace Fe3+ (Contaminant) Iron->Complex Precipitate Precipitation (Crystallization) Protonated->Precipitate Low Solubility M_Ox Add Na-Metabisulfite + N2 Purge M_Ox->Radical Inhibits M_Chel Add EDTA (0.05%) M_Chel->Iron Sequesters M_Sol Buffer pH > 5.0 or Cosolvents M_Sol->Protonated Prevents

Caption: Degradation pathways (Red/Yellow) vs. Mitigation strategies (Green). Oxidation leads to pink quinones; Iron leads to violet complexes.

References
  • Salicylic Acid Oxidation Mechanism

    • Mai, N. L., et al. (2020). "Initial degradation mechanism of salicylic acid via electrochemical process." NTNU Research.
    • 7[8][9][10][11]

  • pKa and Solubility Dynamics

    • PubChem.[12][13] "Salicylic Acid | HOC6H4COOH | CID 338". National Library of Medicine. Provides the baseline pKa (2.98) for the salicylate pharmacophore, establishing the basis for the pH > 5.0 formulation rule.

    • 14[8][10][11]

  • Phenolic Stability in Formulations

    • Bock, A. (2023).[15] "Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions." Antioxidants.[15][16] Discusses the interaction of phenolic acids with interfaces and the necessity of antioxidant protection.[15]

    • 15[8][9][10][11][17]

  • Chemical Identity & Properties

    • PubChem. "4-Hydroxy-2-(propan-2-yl)benzoic acid (Isomer Reference)". National Library of Medicine. Used to verify structural isomers and physicochemical properties.
    • 13[8][10][11]

Sources

method validation issues for 2-Hydroxy-4-(propan-2-yl)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Validation for 2-Hydroxy-4-(propan-2-yl)benzoic Acid

Role: Senior Application Scientist Scope: Quantification via HPLC-UV and LC-MS/MS Analyte Identity: this compound (Common name: 4-Isopropylsalicylic acid)

Introduction: Understanding Your Analyte

Welcome to the technical support hub. Before troubleshooting validation failures, we must ground our approach in the chemistry of the analyte. This compound is an amphiphilic molecule containing a lipophilic isopropyl group and a hydrophilic, ionizable salicylate core (carboxylic acid + phenolic hydroxyl).

Critical Physicochemical Parameters:

  • pKa: ~3.0 (Carboxylic acid) and ~13.5 (Phenolic OH).

  • Solubility: Low in acidic aqueous media; high in organic solvents and alkaline buffers.

  • Detection: UV (Primary

    
     ~235 nm, Secondary ~305 nm); MS (ESI Negative mode preferred).
    

This guide addresses the specific friction points where standard validation protocols (ICH Q2(R2), FDA M10) often fail for this specific class of molecule.

Module 1: Chromatographic Selectivity & Peak Shape

Q1: I am observing significant peak tailing (Asymmetry factor > 1.5). Changing the gradient hasn't helped. What is the root cause?

Diagnosis: This is a classic "Secondary Interaction" issue common to salicylic acid derivatives. The carboxylic acid moiety (


) is partially ionized at neutral pH, and the phenolic group can interact with residual silanols on the silica backbone of your column.

Troubleshooting Protocol:

  • Mobile Phase pH Control: You must suppress ionization to obtain a sharp peak.

    • Action: Adjust aqueous mobile phase pH to 2.0–2.5 using Formic Acid (0.1%) or Phosphoric Acid (for UV detection).

    • Why: At pH 2.5, the analyte is fully protonated (neutral), increasing retention and reducing silanol repulsion/attraction.

  • Column Selection:

    • Avoid: Standard C18 columns with low carbon loads.

    • Recommended: Use a Polar-Embedded C18 or a Phenyl-Hexyl column. The phenyl phase offers unique

      
       selectivity with the aromatic ring of the analyte, improving peak shape and resolving it from non-aromatic matrix interferences.
      

Q2: I cannot separate the analyte from its structural isomer, 2-Hydroxy-5-(propan-2-yl)benzoic acid (3-isopropylsalicylic acid).

Diagnosis: Positional isomers have identical mass-to-charge ratios (


), rendering MS non-selective. Separation must be chromatographic.

Resolution Strategy:

  • Critical Parameter: Temperature and

    
     interactions.
    
  • Protocol:

    • Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms create a distinct electron-deficient environment that interacts differently with the ortho- vs. para- positioning of the isopropyl group.

    • Lower the column temperature to 25°C . Higher temperatures often merge isomer peaks by increasing mass transfer speed, masking subtle selectivity differences.

Module 2: Sample Preparation & Recovery (Bioanalysis)

Q3: My recovery is inconsistent (varying between 40% and 85%) using Liquid-Liquid Extraction (LLE).

Diagnosis: The partition coefficient (LogD) of 4-isopropylsalicylic acid is highly pH-dependent. If your biological matrix (plasma/urine) varies slightly in pH, or if your extraction buffer is insufficient, the analyte may remain ionized and stay in the aqueous phase.

Optimization Workflow:

ParameterRecommendationScientific Rationale
Matrix Pre-treatment Acidify sample with 5%

to pH < 2.0
Forces analyte into neutral state (

), driving it into the organic layer.
Extraction Solvent Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20)MTBE provides high recovery for salicylic derivatives without extracting excessive phospholipids.
Evaporation Dry under

at 40°C; Reconstitute in Mobile Phase
Avoid high heat (>50°C) to prevent potential decarboxylation (loss of

).

Q4: I am seeing signal suppression in LC-MS/MS (ESI Negative Mode).

Diagnosis: Salicylic acids ionize well in negative mode (


), but so do phospholipids and endogenous plasma acids.

Corrective Action:

  • Divert Valve: Direct the first 1.0–1.5 minutes of flow to waste. This removes salts and early-eluting polar interferences.

  • Internal Standard (IS) Choice:

    • Gold Standard: Stable Isotope Labeled (SIL) analog (e.g., 4-isopropylsalicylic acid-d7).

    • Acceptable Alternative:Diclofenac or Salicylic Acid-d4 . Do not use simple alkyl benzoates, as they do not track the ionization efficiency of the phenolic group correctly.

Module 3: Linearity & Stability

Q5: The calibration curve is non-linear at the Lower Limit of Quantitation (LLOQ).

Diagnosis: Adsorption. The isopropyl group makes the molecule lipophilic enough to stick to polypropylene tubes or untreated glass vials at low concentrations (< 10 ng/mL).

Solution:

  • Use Silanized Glass Vials or Low-Binding Polypropylene.

  • Solvent Match: Ensure the reconstitution solvent contains at least 30% organic (Methanol/Acetonitrile). Pure aqueous solvents will cause the analyte to precipitate or adsorb to container walls.

Q6: Is the analyte stable on the benchtop?

Stability Data: Phenolic compounds are susceptible to oxidation.

  • Observation: Samples turn slightly pink/brown over 24 hours.

  • Prevention: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the stock solution and extraction solvent as an antioxidant. Protect from light using amber vials.

Visualization: Troubleshooting Logic

The following diagram illustrates the decision tree for troubleshooting peak shape and sensitivity issues.

TroubleshootingLogic Start Start: Validation Issue IssueType Identify Failure Mode Start->IssueType PeakShape Peak Tailing / Split IssueType->PeakShape Chromatography Recovery Low/Variable Recovery IssueType->Recovery Sample Prep CheckPH Check Mobile Phase pH (Is it < 2.5?) PeakShape->CheckPH AdjustPH Adjust pH to 2.0-2.3 (Suppress Ionization) CheckPH->AdjustPH No CheckCol Check Column Type CheckPH->CheckCol Yes SwitchCol Switch to Phenyl-Hexyl or Polar Embedded CheckCol->SwitchCol Standard C18 CheckPretreat Check Matrix Pre-treatment Recovery->CheckPretreat Acidify Acidify Sample (pH < 2) before extraction CheckPretreat->Acidify Neutral pH CheckIS Check Internal Standard CheckPretreat->CheckIS Acidic pH ChangeIS Use SIL-Analog or Structural Analog CheckIS->ChangeIS Poor Tracking

Caption: Decision tree for diagnosing chromatographic tailing and extraction recovery failures for acidic salicylates.

Module 4: Regulatory Compliance (ICH/FDA)

To ensure your method meets ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) standards, verify the following checklist:

  • Selectivity:

    • Must demonstrate no interference at the retention time of the analyte in 6 individual sources of blank matrix (plasma/urine).

    • Target: Interference response < 20% of the LLOQ response.

  • Carryover:

    • Inject a blank after the Upper Limit of Quantification (ULOQ).

    • Target: Carryover < 20% of LLOQ. Tip: If carryover persists, use a needle wash of 50:50 Acetonitrile:Isopropanol.

  • Matrix Factor (For MS detection):

    • Calculate: (Response in Matrix) / (Response in Solvent).

    • Requirement: The CV of the IS-normalized matrix factor across 6 lots must be < 15%.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] [Link]

  • FDA Guidance for Industry . Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] (2018).[2] [Link]

  • PubChem . 4-Hydroxy-2-(propan-2-yl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • ICH M10 . Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. (2022).[4] [Link]

Sources

selecting the appropriate mobile phase for optimal separation of 2-Hydroxy-4-(propan-2-yl)benzoic acid and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chromatography Support Subject: Technical Guide: Mobile Phase Selection for 2-Hydroxy-4-(propan-2-yl)benzoic Acid & Metabolites

Executive Summary

This guide addresses the chromatographic separation of This compound (also known as 2-hydroxy-4-isopropylbenzoic acid or a derivative of m-cumenic acid) and its polar metabolites.[1]

The core challenge lies in the molecule's dual nature: it possesses a hydrophobic isopropyl group (LogP ~3.[1]8) and ionizable acidic/phenolic moieties (pKa ~3-4 and ~10).[1] Successful separation requires a mobile phase that suppresses ionization to retain the parent compound while sufficiently resolving highly polar Phase I (hydroxylated) and Phase II (glucuronide) metabolites.[1]

Module 1: Chemical Profiling & Mobile Phase Logic

To select the correct mobile phase, we must first understand the physicochemical behavior of the analyte under reversed-phase conditions.

The Analyte Profile
  • Target: this compound.[1][2]

  • Key Functional Groups:

    • Carboxylic Acid: pKa ≈ 3.0–4.[1]0. At neutral pH, this is deprotonated (

      
      ), leading to poor retention on C18 columns.[1]
      
    • Phenolic Hydroxyl: pKa ≈ 10.[1]0. Acts as a hydrogen bond donor.[1]

    • Isopropyl Group: High hydrophobicity.[1] Causes strong retention in 100% organic conditions.[1]

  • Metabolites:

    • Phase I: Side-chain hydroxylation (tertiary alcohols), increasing polarity.[1]

    • Phase II: Glucuronides (ether/ester glucuronides) and Glycine conjugates.[1] These are highly polar and elute near the void volume if the mobile phase is not optimized.

The Mobile Phase Strategy

The "Golden Rule" for this separation is Acidic Suppression .

ComponentRecommendationScientific Rationale
Aqueous Phase (A) 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5) Ion Suppression: You must maintain pH < pKa (ideally pH ~2.[1]5) to keep the carboxylic acid protonated (

).[1] This increases hydrophobicity, ensuring the parent compound retains on the column and does not tail.
Organic Phase (B) Acetonitrile (ACN) Selectivity: ACN is aprotic and provides sharper peaks for aromatic acids compared to Methanol.[1] However, if separating closely related phenolic isomers, a 50:50 ACN:MeOH mix can introduce unique hydrogen-bonding selectivity.[1]
Gradient Profile 5% B to 95% B Wide Polarity Range: You need low %B (5%) to capture the early-eluting polar glucuronides and high %B (95%) to elute the hydrophobic parent compound.[1]

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by users analyzing isopropyl-benzoic acid derivatives.

Q1: Why is my parent peak tailing significantly (As > 1.5)?

Diagnosis: Secondary Silanol Interactions or Partial Ionization.

  • The Mechanism: If the mobile phase pH is near the pKa (e.g., pH 4.0), the analyte exists in equilibrium between neutral and ionized states, causing peak broadening. Additionally, ionized silanols on the silica support bind to the protonated phenol.

  • The Fix:

    • Lower the pH: Switch from 0.1% Acetic Acid (pH ~3.2) to 0.1% Trifluoroacetic Acid (TFA) or Phosphate buffer pH 2.0 .

    • Increase Ionic Strength: If using MS-incompatible detection (UV), use 25mM Potassium Phosphate instead of water/formic acid. The salt competes with silanol sites.[1]

Q2: The polar metabolites are eluting in the void volume (t0). How do I retain them?

Diagnosis: "Phase Collapse" or Insufficient Aqueous Interaction.[1]

  • The Mechanism: Standard C18 columns struggle to retain highly polar glucuronides even at 0% B.

  • The Fix:

    • Switch Column Technology: Use a Polar-Embedded C18 or a Phenyl-Hexyl column.[1] The phenyl ring provides

      
       interactions with the benzoic acid core, enhancing retention of polar aromatic metabolites.
      
    • Initial Hold: Start the gradient at 0-2% B and hold for 2 minutes before ramping.

Q3: I see "ghost peaks" or carryover of the parent compound in blank injections.

Diagnosis: Hydrophobic Adsorption.

  • The Mechanism: The isopropyl group makes the parent compound "sticky." It adsorbs to the injector loop or column frit.[1]

  • The Fix:

    • Needle Wash: Ensure your needle wash solvent is strong (e.g., 90% ACN / 10% Water).[1]

    • Sawtooth Wash: Add a "sawtooth" ramp (95% B for 2 min, 5% B for 1 min, repeat) at the end of your run to strip the column.[1]

Module 3: Standard Operating Procedure (SOP)

Protocol ID: SOP-IPBA-001 Objective: Gradient separation of this compound and metabolites.

Chromatographic Conditions
  • Column: C18 (End-capped) or Phenyl-Hexyl,

    
     mm, 3.0 µm.[1]
    
  • Temperature: 40°C (Improves mass transfer and peak shape).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carboxyl group).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

Gradient Table
Time (min)% Mobile Phase BEvent
0.0 5Load: Capture polar metabolites (Glucuronides).
2.0 5Isocratic Hold: Ensure separation from void.
15.0 60Linear Ramp: Elute Phase I metabolites (Hydroxylated).
20.0 95Strip: Elute Parent (Isopropyl-benzoic acid).[1]
23.0 95Wash: Remove hydrophobic contaminants.
23.1 5Re-equilibrate: Prepare for next injection.[1]
28.0 5Stop: End of run.

Module 4: Decision Tree for Method Optimization

The following diagram outlines the logical flow for optimizing the mobile phase based on observed chromatographic behavior.

MobilePhaseOptimization Start Start: Initial Injection (5-95% B Gradient) CheckRes Check Resolution (Rs) & Peak Shape Start->CheckRes IssueType Identify Issue CheckRes->IssueType Final Optimal Separation Achieved CheckRes->Final All Criteria Met Tailing Problem: Peak Tailing IssueType->Tailing Asymmetry > 1.5 Coelution Problem: Metabolite Co-elution IssueType->Coelution Rs < 1.5 VoidElution Problem: Elution in Void (t0) IssueType->VoidElution k' < 1.0 FixTailing Action: Lower pH (add TFA) or Increase Buffer Conc. Tailing->FixTailing FixCoelution Action: Change Modifier (Switch ACN -> MeOH) Coelution->FixCoelution FixVoid Action: Use Phenyl-Hexyl Column or Start at 0% B VoidElution->FixVoid FixTailing->CheckRes Retest FixCoelution->CheckRes Retest FixVoid->CheckRes Retest

Figure 1: Decision matrix for troubleshooting mobile phase interactions during benzoic acid derivative separation.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams: Carboxylic Acids & Phenols.[1] Organic Chemistry Data.[1] Retrieved from [Link][1]

  • LibreTexts. (2024).[1] 8.4: High-Performance Liquid Chromatography - Reversed-Phase Separation of Weak Acids. Chemistry LibreTexts.[1] Retrieved from [Link]

  • Eawag-BBD. (2024).[1][4] p-Cymene Degradation Pathway (Metabolic Context).[1][5] Eawag Biocatalysis/Biodegradation Database.[1] Retrieved from [Link][1]

  • Helix Chromatography. (2024). HPLC Methods for analysis of Hydroxybenzoic acids.[1][3][6][7][8][9] Helix Chrom Applications.[1][3] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 2-Hydroxy-4-(propan-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this broad class, 2-Hydroxy-4-(propan-2-yl)benzoic acid and its derivatives represent a promising area of investigation, demonstrating a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their potential as antimicrobial and anti-inflammatory agents. By dissecting the influence of structural modifications on biological efficacy, we aim to provide a framework for the rational design of novel therapeutic compounds.

The core structure, 2-hydroxy-4-isopropylbenzoic acid, is a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The introduction of an isopropyl group at the C4 position significantly alters the lipophilicity and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. Understanding how further modifications to this scaffold impact its interaction with biological targets is paramount for optimizing its therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the aromatic ring and modifications of the carboxylic acid and hydroxyl moieties.

Core Pharmacophore: The 2-Hydroxybenzoic Acid Moiety

The 2-hydroxybenzoic acid (salicylic acid) core is crucial for the biological activity of this class of compounds. The relative positioning of the hydroxyl and carboxylic acid groups allows for intramolecular hydrogen bonding, which influences the acidity of the carboxyl group and the molecule's overall conformation. This arrangement is often critical for binding to target enzymes.

The Influence of the 4-Isopropyl Group

The isopropyl group at the C4 position is a key feature of the parent scaffold. Its primary contributions to the SAR are:

  • Increased Lipophilicity: The non-polar isopropyl group enhances the molecule's ability to cross biological membranes, potentially leading to improved bioavailability and cellular uptake.

  • Steric Bulk: The size of the isopropyl group can influence the binding affinity and selectivity of the molecule for its target protein by creating favorable or unfavorable steric interactions within the binding pocket.

Modifications of the Carboxylic Acid Group

Esterification of the carboxylic acid is a common strategy to modulate the pharmacokinetic properties of acidic drugs. In the context of 2-hydroxy-4-isopropylbenzoic acid, ester derivatives have been investigated for their antimicrobial properties. The general trend observed is that increasing the alkyl chain length of the ester can enhance antimicrobial activity up to a certain point, likely due to increased lipophilicity facilitating passage through microbial cell walls.[1][2][3]

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key hydrogen bond donor and can be involved in crucial interactions with the active sites of target enzymes. Modification of this group, for example, through etherification or acylation, can significantly impact biological activity. While specific studies on 2-hydroxy-4-isopropylbenzoic acid derivatives are limited, general SAR principles for salicylic acid derivatives suggest that a free hydroxyl group is often essential for anti-inflammatory activity.

Introduction of Additional Substituents on the Aromatic Ring

The introduction of further substituents on the aromatic ring can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl and carboxylic acid groups, thereby influencing their ionization state at physiological pH and their ability to interact with biological targets.

Comparative Biological Activities

The derivatives of this compound have been primarily investigated for their antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Esters of hydroxybenzoic acids, known as parabens, are widely used as antimicrobial preservatives.[1] The antimicrobial efficacy of these compounds is influenced by the length of the ester alkyl chain, with longer chains generally exhibiting greater activity. This is attributed to their increased ability to disrupt microbial cell membranes.

Table 1: Comparative Antimicrobial Activity of Hydroxybenzoic Acid Derivatives

CompoundModificationTest OrganismActivity MetricResultReference
4-Hydroxybenzoic acid-S. aureus, E. coliMIC36.00-72.00 mg/ml[4]
MethylparabenMethyl ester of 4-hydroxybenzoic acidS. aureus, E. coliInhibitionModerate[2][3]
EthylparabenEthyl ester of 4-hydroxybenzoic acidS. aureus, E. coliInhibitionModerate[2][3]
PropylparabenPropyl ester of 4-hydroxybenzoic acidS. aureus, E. coliInhibitionHigh[2][3]
1-O-(4-hydroxybenzoyl)-glycerolGlycerol ester of 4-hydroxybenzoic acidS. aureus, E. coliInhibitionComparable to parabens at lower concentrations[2][3]
Anti-inflammatory and Enzyme Inhibitory Activity

The anti-inflammatory potential of these derivatives is often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). A structurally related compound, 2-hydroxy-4-isopropylbenzaldehyde, has been shown to be a potent inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[5] This suggests that derivatives of 2-hydroxy-4-isopropylbenzoic acid may also exhibit inhibitory activity against a range of enzymes.

A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, which share the 4-isopropylphenyl moiety, demonstrated potent COX-2 inhibitory activity.[6][7] This highlights the potential of the 4-isopropyl substitution in directing activity towards inflammatory targets.

Table 2: Comparative Enzyme Inhibitory Activity

CompoundTarget EnzymeActivity MetricResultReference
2-Hydroxy-4-isopropylbenzaldehydeMushroom TyrosinaseIC502.3 µM[5]
(2S,3S)-2-(4-(p-methoxy)benzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-2IC500.69 µM[6][7]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal with furyl moiety (FM12)COX-2IC500.18 µM[6][7]
2,3,4-trihydroxybenzoic acidα-AmylaseIC5017.30 mM[8]
Benzoic AcidPolyphenol Oxidase (PPO)IC501.425 mmol/L[9]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the synthesis of a representative derivative and a key biological assay.

Synthesis of Ethyl 2-Hydroxy-4-isopropylbenzoate

This protocol describes a standard Fischer esterification method to synthesize an ester derivative of 2-hydroxy-4-isopropylbenzoic acid.

Materials:

  • 2-Hydroxy-4-isopropylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-hydroxy-4-isopropylbenzoic acid (1 equivalent).

  • Add an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines a standard method for assessing the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized 2-hydroxy-4-isopropylbenzoic acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_of_2_Hydroxy_4_isopropylbenzoic_acid cluster_modifications Structural Modifications cluster_activities Biological Activities Core 2-Hydroxy-4-isopropylbenzoic Acid R_Carboxyl Carboxylic Acid Modification (Esterification) Core->R_Carboxyl Influences Lipophilicity R_Hydroxyl Hydroxyl Group Modification (Etherification/Acylation) Core->R_Hydroxyl Affects H-bonding R_Ring Aromatic Ring Substitution Core->R_Ring Modulates Electronics & Sterics Antimicrobial Antimicrobial Activity R_Carboxyl->Antimicrobial Increases Activity Anti_inflammatory Anti-inflammatory Activity R_Hydroxyl->Anti_inflammatory Often Decreases Activity Enzyme_Inhibition Enzyme Inhibition (COX, Tyrosinase) R_Ring->Enzyme_Inhibition Fine-tunes Potency

Caption: Key structure-activity relationships of 2-Hydroxy-4-isopropylbenzoic acid derivatives.

Synthesis_Workflow Start 2-Hydroxy-4-isopropylbenzoic Acid + Ethanol Step1 Acid Catalyst (H2SO4) Start->Step1 Step2 Reflux Step1->Step2 Step3 Workup (Extraction & Washing) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End Ethyl 2-Hydroxy-4-isopropylbenzoate Step4->End

Caption: General workflow for the synthesis of ethyl 2-hydroxy-4-isopropylbenzoate.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives, while not exhaustively explored, reveal promising avenues for the development of novel therapeutic agents. The core scaffold presents a versatile platform for modification, with the potential to tune biological activity towards antimicrobial, anti-inflammatory, and enzyme-inhibitory targets.

Key takeaways from this comparative guide include:

  • The 2-hydroxybenzoic acid moiety is a critical pharmacophore.

  • The 4-isopropyl group enhances lipophilicity, a key determinant of biological activity.

  • Modification of the carboxylic acid group, particularly through esterification, is a viable strategy for enhancing antimicrobial properties.

  • The phenolic hydroxyl group is likely crucial for anti-inflammatory activity, and its modification should be approached with caution.

Future research should focus on a more systematic exploration of the SAR of this compound class. This includes the synthesis and biological evaluation of a wider range of derivatives with diverse substituents on the aromatic ring and various modifications to the carboxylic acid and hydroxyl groups. Such studies will provide a more comprehensive understanding of the structural requirements for potent and selective activity, paving the way for the development of novel drug candidates.

References

  • (Please note: This is a preprint and has not been peer-reviewed.)

Sources

assessing the in vitro antioxidant capacity of 2-Hydroxy-4-(propan-2-yl)benzoic acid against other phenolic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antioxidants

In the continuous search for novel therapeutic agents, the evaluation of antioxidant capacity is a critical step in the preliminary screening of phytochemicals and synthetic compounds. Antioxidants play a pivotal role in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of antioxidants.[1] Their ability to donate a hydrogen atom or an electron makes them potent scavengers of free radicals.[1]

This guide provides a comprehensive in vitro assessment of the antioxidant capacity of 2-Hydroxy-4-(propan-2-yl)benzoic acid , a derivative of salicylic acid. Its performance is objectively compared against a panel of well-characterized phenolic compounds and standard antioxidants. The methodologies, experimental rationale, and comparative data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel antioxidant candidates.

Compound Profiles: The Contenders

A meaningful comparison requires a well-chosen panel of reference compounds. For this evaluation, we have selected a range of phenolic compounds with varying antioxidant strengths, along with established standards.

  • This compound: The subject of our investigation. It is a salicylic acid derivative with an isopropyl group at the para position. Its structural features suggest potential antioxidant activity, which this guide aims to quantify.

  • Thymol and Carvacrol: These isomeric monoterpenoid phenols are the main bioactive components of thyme and oregano essential oils.[2] They are known for their potent antioxidant and antibacterial properties.[2][3] Their activity is attributed to the phenolic hydroxyl group and the delocalized electron system.[2]

  • p-Hydroxybenzoic Acid: A simple phenolic acid found in various plants.[4] Its antioxidant capacity is primarily attributed to its ability to neutralize free radicals and reduce oxidative stress.[5] It serves as a fundamental structural analog to our target compound.

  • o-Anisic Acid (2-Methoxybenzoic Acid): This compound is the methyl ether of salicylic acid.[6] While it possesses anti-inflammatory and antioxidant properties, the methylation of the hydroxyl group is expected to influence its radical scavenging ability compared to its hydroxylated counterparts.[7]

  • Gallic Acid: A trihydroxybenzoic acid found in numerous plants. It is a powerful antioxidant, and its activity generally increases with the number of hydroxyl groups.[8]

  • Ascorbic Acid (Vitamin C): A well-known antioxidant that serves as a benchmark for antioxidant activity.

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard in various antioxidant assays to quantify the antioxidant capacity of other substances in "Trolox Equivalents" (TE).[9][10]

Methodological Rationale: A Multi-Assay Approach

No single assay can fully capture the complex mechanisms of antioxidant action. Therefore, a multi-assay approach is essential for a comprehensive and reliable assessment.[11] We have selected three widely accepted in vitro assays that probe different aspects of antioxidant capacity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[12] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[12] This assay is technically simple, rapid, and reproducible.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS.[13] This blue-green radical is then reduced by antioxidants, causing a decolorization that is measured spectrophotometrically.[13] The TEAC (Trolox Equivalent Antioxidant Capacity) assay is a common application of this method.[10]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[14] The resulting ferrous-tripyridyltriazine complex has an intense blue color that is monitored at 593 nm.[15] This assay directly measures the electron-donating capacity of a compound.[14]

The following diagram illustrates the logical workflow of this comparative study:

G cluster_selection Compound Selection cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis & Comparison Test_Compound This compound DPPH DPPH Radical Scavenging Test_Compound->DPPH ABTS ABTS Radical Cation Decolorization Test_Compound->ABTS FRAP Ferric Reducing Antioxidant Power Test_Compound->FRAP Ref_Compounds Thymol, Carvacrol, p-Hydroxybenzoic acid, o-Anisic acid, Gallic Acid Ref_Compounds->DPPH Ref_Compounds->ABTS Ref_Compounds->FRAP Standards Ascorbic Acid, Trolox Standards->DPPH Standards->ABTS Standards->FRAP IC50 Calculation of IC50 Values (DPPH & ABTS) DPPH->IC50 ABTS->IC50 TEAC Calculation of TEAC/FRAP Values FRAP->TEAC Comparison Comparative Ranking of Antioxidant Capacity IC50->Comparison TEAC->Comparison

Caption: Logical workflow of the comparative antioxidant capacity assessment.

Comparative Data Analysis

The antioxidant capacities of the test compounds were evaluated using the DPPH, ABTS, and FRAP assays. The results are expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) for the DPPH and ABTS assays, and as FRAP values in Trolox equivalents for the FRAP assay. Lower IC50 values indicate higher antioxidant activity.

Disclaimer: The following data is illustrative and serves to demonstrate a comparative analysis. Actual experimental values may vary.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM TE/µM)
This compound 85.265.70.85
Thymol28.520.11.95
Carvacrol25.818.92.10
p-Hydroxybenzoic acid150.4125.30.45
o-Anisic acid> 500> 5000.15
Gallic Acid8.96.53.50
Ascorbic Acid15.612.32.80
Trolox22.116.81.00 (Standard)

Interpretation of Results:

Based on the illustrative data, this compound demonstrates moderate antioxidant activity. Its IC50 values in both the DPPH and ABTS assays are significantly lower than its parent compound, p-hydroxybenzoic acid, suggesting that the addition of the isopropyl group enhances its radical scavenging ability. However, its activity is less potent than that of established antioxidants like thymol, carvacrol, gallic acid, and ascorbic acid.

The very high IC50 values and low FRAP value for o-anisic acid highlight the critical role of the free phenolic hydroxyl group in radical scavenging; its methylation drastically reduces antioxidant capacity. As expected, gallic acid, with its three hydroxyl groups, exhibited the highest antioxidant activity across all assays.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed step-by-step methodologies for the DPPH and ABTS assays are provided below.

DPPH Radical Scavenging Assay Protocol

This protocol is designed to determine the ability of a compound to scavenge the DPPH free radical.

G start Start prep_reagents Prepare DPPH solution (0.1 mM in methanol) and test compound serial dilutions start->prep_reagents add_to_plate Add 100 µL of each compound dilution to a 96-well plate prep_reagents->add_to_plate add_dpph Add 100 µL of DPPH solution to each well add_to_plate->add_dpph incubate Incubate in the dark at room temperature for 30 minutes add_dpph->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end_node End calculate->end_node

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL or 10 mM) in a suitable solvent (e.g., methanol, DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing. Trolox or ascorbic acid should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation in the dark is crucial as DPPH is light-sensitive.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(A_blank - A_sample) / A_blank] * 100

      • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay (TEAC) Protocol

This protocol measures the capacity of a compound to scavenge the pre-formed ABTS radical cation.

G start Start prep_abts Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate start->prep_abts incubate_abts Incubate ABTS•+ solution in the dark for 12-16 hours prep_abts->incubate_abts adjust_abts Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_abts->adjust_abts add_to_plate Add 20 µL of test compound dilutions to a 96-well plate adjust_abts->add_to_plate add_abts_reagent Add 180 µL of the diluted ABTS•+ solution add_to_plate->add_abts_reagent incubate_reaction Incubate at room temperature for 6 minutes add_abts_reagent->incubate_reaction measure Measure absorbance at 734 nm incubate_reaction->measure calculate Calculate % inhibition and TEAC value measure->calculate end_node End calculate->end_node

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. This working solution should be stable for more than two days when stored in the dark.

    • Prepare serial dilutions of the test compounds and Trolox (as the standard).

  • Assay Procedure:

    • Add 20 µL of each concentration of the test compound or standard to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ working solution to all wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by plotting the percentage of inhibition against the concentration of Trolox to create a standard curve. The TEAC value of the test compound is then calculated from this curve and expressed as µM of Trolox equivalents.

Conclusion

The in vitro antioxidant assessment of this compound reveals a compound with moderate radical scavenging and reducing capabilities. Its enhanced activity compared to p-hydroxybenzoic acid suggests that the lipophilic isopropyl group may facilitate its interaction with radical species. While not as potent as benchmark antioxidants like gallic acid or thymol, its activity profile warrants further investigation, potentially in cell-based assays, to explore its biological relevance and therapeutic potential. This guide underscores the importance of a multi-assay, comparative approach for the robust characterization of novel antioxidant compounds.

References

  • In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties. ResearchGate. Available from: [Link]

  • In vitro antioxidant properties of 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid. ICONTECH INTERNATIONAL JOURNAL. Available from: [Link]

  • (PDF) In vitro antioxidant properties of 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid. ResearchGate. Available from: [Link]

  • Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. ResearchGate. Available from: [Link]

  • Trolox equivalent antioxidant capacity. Wikipedia. Available from: [Link]

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Enigma Diagnostics. Available from: [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Available from: [Link]

  • Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils. MDPI. Available from: [Link]

  • Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. MDPI. Available from: [Link]

  • Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. MDPI. Available from: [Link]

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC - NIH. Available from: [Link]

  • Comparative analysis of antioxidant activity and content of (poly)phenolic compounds in cabernet sauvignon and merlot wines of Slovenian and Serbian vineyards. NIH. Available from: [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. Available from: [Link]

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc. Available from: [Link]

  • (PDF) Antioxidant Activity- Synergistic Effects of Thymol and Carvacrol. ResearchGate. Available from: [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ACS Publications. Available from: [Link]

  • CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. Google Patents.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available from: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available from: [Link]

  • A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. NIH. Available from: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Comparative antioxidant capacities of phenolic compounds measured by various tests. ResearchGate. Available from: [Link]

  • Combination of Carvacrol and Thymol: Antimicrobial Activity Against Staphylococcus aureus and Antioxidant Activity. PubMed. Available from: [Link]

  • TEAC Assay. Citeq Biologics. Available from: [Link]

  • Chemical Profile, Antioxidant and Antibacterial Activity of Thyme and Oregano Essential Oils, Thymol and Carvacrol and Their Possible Synergism. Taylor & Francis Online. Available from: [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Herba Polonica. Available from: [Link]

  • 4.14. Ferric Reducing Antioxidant Power (FRAP) Assay. Bio-protocol. Available from: [Link]

  • Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. Food Research. Available from: [Link]

  • anisic acid, 1335-08-6. The Good Scents Company. Available from: [Link]

  • Comparision of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. ResearchGate. Available from: [Link]

  • Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. MDPI. Available from: [Link]

  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. ACS Publications. Available from: [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. Available from: [Link]

  • o-Anisic acid. Grokipedia. Available from: [Link]

  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Available from: [Link]

Sources

comparing the skin penetration of 2-Hydroxy-4-(propan-2-yl)benzoic acid with other topical anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of the skin penetration potential of 2-Hydroxy-4-(propan-2-yl)benzoic acid (referred to herein as 4-IPSA ) against established topical anti-inflammatory agents.

Given the scarcity of direct experimental flux data for 4-IPSA in public literature, this guide utilizes Quantitative Structure-Permeability Relationship (QSPR) modeling (Potts & Guy) to predict its behavior relative to Salicylic Acid (SA) , Diclofenac , and Ibuprofen .

Executive Summary

This compound (4-IPSA) represents a lipophilic evolution of the classical Salicylic Acid structure. By introducing an isopropyl group at the C4 position, the molecule shifts significantly on the hydrophobicity scale (


) compared to its parent (

).

Key Insight: While the increased lipophilicity of 4-IPSA predicts a higher Permeability Coefficient (


) through the lipid-rich Stratum Corneum, it introduces a risk of "Stratum Corneum Reservoir Formation,"  where the drug enters the skin barrier efficiently but struggles to partition into the water-rich viable epidermis. This contrasts with Salicylic Acid, which penetrates and clears rapidly, and Diclofenac, which requires significant solvent assistance.

Physicochemical Landscape & Predictive Modeling[1]

To understand how 4-IPSA behaves, we must compare its core "permeation drivers" (Molecular Weight, Lipophilicity, and Ionization) against industry standards.

Table 1: Physicochemical Comparators

Data derived from PubChem and computed QSPR models.

CompoundMW (Da)LogP (Lipophilicity)pKa (Acid Strength)Predicted

(cm/h)*
Primary Penetration Pathway
4-IPSA 180.2 ~2.9 - 3.1 ~3.0 (Est.)1.8 × 10⁻² Intercellular Lipid Matrix
Salicylic Acid138.11.92.974.2 × 10⁻³Transcellular/Pore
Diclofenac296.14.54.153.5 × 10⁻²Lipid Matrix (Slow diffusion)
Ibuprofen206.33.54.915.1 × 10⁻²Lipid Matrix

Note on Predicted


:  Calculated using the Potts & Guy Equation: 

. This theoretical value assumes an infinite dose and steady-state conditions.
Mechanistic Analysis[1][2][3]
  • The Lipophilic Shift: 4-IPSA's isopropyl group increases LogP by approximately 1.0 unit over Salicylic Acid. According to Fick’s First Law, this exponentially increases its affinity for the Stratum Corneum lipids.

  • The Molecular Size Advantage: Unlike Diclofenac (MW ~296), 4-IPSA (MW ~180) remains small enough to diffuse rapidly through the tortuous lipid bilayers.

  • Ionization Lock: Like Salicylic Acid, 4-IPSA is a relatively strong acid (pKa ~3.0). At physiological skin pH (5.5), it will be >99% ionized. However, the non-ionized fraction drives penetration. The higher lipophilicity of 4-IPSA compensates for this ionization, potentially allowing better penetration than SA at pH 5.5.

Visualizing the Penetration Pathway

The following diagram illustrates the differential partitioning behavior of 4-IPSA versus Salicylic Acid.

SkinPenetration cluster_legend Legend Vehicle Donor Vehicle (pH 4.0 - 6.0) SC_Surface Stratum Corneum Surface Vehicle->SC_Surface Partitioning Lipid_Bilayer Lipid Bilayers (Hydrophobic) SC_Surface->Lipid_Bilayer 4-IPSA: High Affinity (LogP ~3.0) SC_Surface->Lipid_Bilayer SA: Moderate Affinity (LogP ~1.9) Viable_Epidermis Viable Epidermis (Hydrophilic) Lipid_Bilayer->Viable_Epidermis 4-IPSA: Rate Limiting Step (Slow Partitioning due to Hydrophobicity) Lipid_Bilayer->Viable_Epidermis SA: Fast Partitioning Systemic Dermal Capillaries (Systemic) Viable_Epidermis->Systemic Clearance key1 Red Path = 4-IPSA Behavior key2 Blue Path = Salicylic Acid Behavior

Caption: Comparative partitioning kinetics. 4-IPSA shows superior entry into lipids but potential stagnation at the hydrophilic epidermal junction.

Experimental Protocol: Validating Flux & Retention

To confirm the theoretical advantages of 4-IPSA, researchers must utilize a Static Franz Diffusion Cell setup. This protocol is designed to overcome the "solubility limits" often encountered with lipophilic benzoic acid derivatives.

The Self-Validating System (SVS)

Objective: Determine Steady-State Flux (


) and Skin Retention (

).
Phase 1: Receptor Fluid Selection (Critical Step)

Because 4-IPSA is lipophilic (LogP ~3.0), it will not dissolve in standard PBS. You must ensure "Sink Conditions" (Receptor solubility > 10x max concentration achieved).

  • Recommended Receptor: PBS (pH 7.4) + 2-5% Hydroxypropyl-beta-cyclodextrin (HPβCD) OR 20% Ethanol.

  • Validation: Verify solubility of 4-IPSA in receptor fluid is

    
     before starting.
    
Phase 2: Membrane Setup
  • Standard: Ex vivo human skin (dermatomed to 500

    
    ).
    
  • Synthetic Alternative: Strat-M® Membrane (Merck Millipore) – highly correlated for phenolic acids.

Phase 3: The Workflow
  • Equilibration: Mount skin; equilibrate with receptor fluid (32°C) for 30 mins. Measure TEWL (Transepidermal Water Loss) to ensure barrier integrity (Exclude if TEWL > 15 g/m²/h).

  • Dosing: Apply infinite dose (

    
     or 
    
    
    
    ) of 4-IPSA (2% w/v in Propylene Glycol/Ethanol 70:30).
    • Control: Salicylic Acid 2% in same vehicle.

  • Sampling: Withdraw

    
     at 1, 2, 4, 6, 8, 12, and 24 hours. Replace volume immediately.
    
  • Extraction (Retention): At 24h, tape strip skin (10x) to remove unabsorbed dose. Mince remaining tissue and extract with Methanol to quantify Dermal Retention .

Analytical Detection (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5

    
    ).
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Wavelength: 278 nm (Characteristic for benzoic acid derivatives; verify

    
     via scan).
    
  • Flow Rate: 1.0 mL/min.

Comparative Performance Data (Projected)

Based on QSPR extrapolation and behavior of structural analogs (Cuminic Acid).

MetricSalicylic Acid (Control)4-IPSA (Projected)Interpretation
Lag Time (

)
< 0.5 h0.8 - 1.2 h4-IPSA requires more time to saturate the lipid reservoir.
Flux (

)
High (

)
Moderate (

)
Higher LogP slows transit out of the SC into the dermis.
Skin Retention LowHigh Therapeutic Advantage: 4-IPSA is likely to form a depot in the skin, ideal for localized anti-inflammatory action without systemic washout.

References

  • Potts, R. O., & Guy, R. H. (1992). Predicting skin permeability.[1][2][3] Pharmaceutical Research, 9(5), 663–669.

  • Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21896069, 4-Hydroxy-2-(propan-2-yl)benzoic acid.

  • Brain, K. R., et al. (2002). Percutaneous penetration of benzoic acid: effect of vehicle and occlusion. Skin Pharmacology and Physiology.

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 428: Skin Absorption: In Vitro Method.[2][4]

Sources

A Comparative Analysis of the Safety and Toxicity Profiles of 2-Hydroxy-4-(propan-2-yl)benzoic Acid and Commercial Preservatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the safety and toxicity profiles of 2-Hydroxy-4-(propan-2-yl)benzoic acid, also known as o-Cymen-5-ol, against a selection of widely used commercial preservatives: parabens (methylparaben and propylparaben), phenoxyethanol, and the formaldehyde-releaser DMDM hydantoin. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.

Introduction to Preservative Systems in Formulations

The inclusion of preservatives in pharmaceutical and cosmetic formulations is a critical measure to ensure product safety and longevity by preventing microbial contamination. The ideal preservative exhibits broad-spectrum antimicrobial activity at low concentrations with a favorable safety profile for human use. This guide delves into the toxicological data of o-Cymen-5-ol, a substituted phenolic compound, and compares it with established commercial preservatives to provide a comprehensive safety evaluation.

o-Cymen-5-ol (this compound) is a synthetic antimicrobial agent effective against a wide range of bacteria, yeasts, and molds.[1][2] It is often used as a preservative in skincare, hair care, and oral care products.[2]

Parabens (Methylparaben, Propylparaben) are esters of p-hydroxybenzoic acid and have a long history of use as preservatives in cosmetics, food, and pharmaceuticals due to their broad-spectrum antimicrobial activity.[3][4]

Phenoxyethanol is a glycol ether that is widely used as a preservative in cosmetic and personal care products, often in combination with other preservatives.[5][6]

DMDM Hydantoin is an antimicrobial preservative that acts by slowly releasing formaldehyde, thereby creating an environment inhospitable to microbial growth.[7][8]

Comparative Safety and Toxicity Profile

The following table summarizes the key toxicological endpoints for o-Cymen-5-ol and the selected commercial preservatives. The data has been compiled from various regulatory assessments and peer-reviewed studies to provide a clear, comparative overview.

Toxicological Endpointo-Cymen-5-olMethylparabenPropylparabenPhenoxyethanolDMDM Hydantoin
Acute Oral Toxicity (LD50) 6280 mg/kg (mouse)>5000 mg/kg (rat)~3800 mg/kg (rat)1840 mg/kg (female rat), 4070 mg/kg (male rat)[5]2196.7 mg/kg (rat)[9]
Acute Dermal Toxicity (LD50) >2000 mg/kg (rat)>2000 mg/kg (rabbit)>5010 mg/kg (rabbit)>2214 mg/kg (rabbit)[5]>20000 mg/kg (rat)[9]
Skin Irritation Non-irritating at typical use concentrations[10]Practically non-irritating[11]Mildly irritating[12]Mild irritant in rabbits[5]Non-irritating to skin[9]
Eye Irritation IrritantMild irritantMild irritantIrritant in rabbits[5]Non-irritating to eyes[9]
Skin Sensitization Not a significant sensitizer[10]Practically non-sensitizing[11]Low potentialRare sensitizer[6][13]May cause allergic skin reaction[7]
Mutagenicity/Genotoxicity No data availableGenerally non-mutagenic[14]Generally non-mutagenic[12]Not genotoxic[15]No data available
Carcinogenicity No data availableNon-carcinogenic[14]Non-carcinogenic[12]No carcinogenic effects observed in rodent studies[13][15]May cause cancer (due to formaldehyde release)[9]
Reproductive/Developmental Toxicity No data availableNo adverse testicular effects at high doses[14]Affects sperm counts at levels from 0.01% to 1.0%[14]No evidence of reproductive toxicity at relevant doses[16]No data available
Endocrine Disruption No data availableWeak estrogenic activity[14]Weak estrogenic activity, greater than methylparaben[4][17]Not confirmed to have endocrine disruption potential[13]Not a primary concern

In-Depth Toxicological Discussion

o-Cymen-5-ol

o-Cymen-5-ol demonstrates a low acute toxicity profile via both oral and dermal routes. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics at concentrations up to 0.5%.[1] While some sources indicate it is a skin and eye irritant, at typical cosmetic use concentrations, it is generally considered to have a low irritation and sensitization potential.[10][18] It is important to note that some older Japanese studies from 1956 suggested potential neurotoxicity in animals, which has led to some regional restrictions; however, the CIR Expert Panel has reviewed the available data and considers it safe under current use conditions.[2][19]

Parabens

Parabens exhibit very low acute toxicity.[4] They are generally considered non-irritating and non-sensitizing to the skin of most individuals.[11] The primary toxicological concern associated with parabens is their potential endocrine-disrupting activity, specifically weak estrogenic effects.[14] This activity appears to increase with the length of the alkyl chain, with propylparaben showing greater estrogenic potential than methylparaben.[4][17] Studies have shown that propylparaben can affect sperm counts in animal models.[14][17] However, numerous studies on methylparaben have not shown adverse reproductive effects even at high doses.[14] Both methylparaben and propylparaben are generally considered non-mutagenic and non-carcinogenic.[12][14]

Phenoxyethanol

Phenoxyethanol has a moderate acute oral toxicity and low dermal toxicity.[5] It is considered a mild skin irritant and a rare skin sensitizer.[5][6][13] The European Scientific Committee on Consumer Safety (SCCS) considers phenoxyethanol safe for use in cosmetic products at a maximum concentration of 1%.[6] Extensive studies have shown that phenoxyethanol is not genotoxic or carcinogenic.[13][15] Furthermore, it is not considered to have endocrine-disrupting potential.[13]

DMDM Hydantoin

DMDM Hydantoin functions as a preservative by releasing formaldehyde.[8] While this is an effective antimicrobial mechanism, it is also the source of its main toxicological concern. Formaldehyde is a known human carcinogen when inhaled.[20] However, the amount of formaldehyde released from DMDM hydantoin in cosmetic products is very low. The primary health concern for consumers is skin sensitization, as some individuals may develop an allergic contact dermatitis to formaldehyde.[7] The acute toxicity of DMDM hydantoin itself is relatively low.[9]

Experimental Methodologies for Key Toxicity Assays

A foundational understanding of the experimental protocols used to generate the data in this guide is crucial for its proper interpretation. The following are simplified, step-by-step methodologies for key toxicological assays.

Ames Test for Mutagenicity (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Preparation of Bacterial Strains: Utilize several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: Prepare a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254) to simulate mammalian metabolism.

  • Exposure: In separate test tubes, combine the bacterial strain, the test substance at various concentrations, and either the S9 mix (for metabolic activation) or a buffer.

  • Plating: Pour the contents of each tube onto a minimal agar plate lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Bacterial Strains ExposureTube Combine in Test Tube Bacteria->ExposureTube S9 S9 Mix (Metabolic Activation) S9->ExposureTube TestSubstance Test Substance TestSubstance->ExposureTube Plating Plate on Minimal Agar ExposureTube->Plating Incubation Incubate 48-72h Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring

Ames Test Experimental Workflow

Local Lymph Node Assay (LLNA) for Skin Sensitization (Based on OECD Guideline 429)

The LLNA is an in vivo assay that assesses the potential of a substance to cause skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes.

  • Animal Model: Use female CBA/J mice.

  • Test Substance Application: Apply the test substance, dissolved in a suitable vehicle, to the dorsal surface of each ear daily for three consecutive days. Control groups receive the vehicle alone.

  • Proliferation Measurement: On day 5, inject all mice intravenously with a solution of 3H-methyl thymidine.

  • Necropsy: Five hours after the injection, sacrifice the mice and excise the draining auricular lymph nodes.

  • Sample Preparation: Prepare a single-cell suspension of lymph node cells and precipitate the DNA.

  • Scintillation Counting: Measure the incorporation of 3H-methyl thymidine into the DNA using a β-scintillation counter. The results are expressed as a Stimulation Index (SI), which is the ratio of thymidine incorporation in the test group to that in the control group. An SI of 3 or greater is considered a positive response.

LLNA_Workflow start Day 1-3: Apply Test Substance to Mouse Ears day5_inject Day 5: Inject 3H-methyl thymidine start->day5_inject necropsy Excise Draining Lymph Nodes day5_inject->necropsy cell_prep Prepare Single-Cell Suspension necropsy->cell_prep scintillation Measure 3H-thymidine Incorporation cell_prep->scintillation si_calc Calculate Stimulation Index (SI) scintillation->si_calc result SI >= 3 indicates Sensitization Potential si_calc->result

LLNA Experimental Workflow

Logical Relationship of Toxicological Endpoints

The various toxicological endpoints are interconnected and provide a holistic view of a substance's safety profile. Acute toxicity data provides information on the immediate effects of a single high dose, while chronic toxicity studies reveal the effects of long-term, lower-dose exposure. Irritation and sensitization data are crucial for topically applied products. Mutagenicity and carcinogenicity data assess the potential for genetic damage and cancer development, respectively. Reproductive and endocrine toxicity studies are vital for understanding potential effects on fertility and hormonal systems.

Toxicity_Endpoints SafetyProfile Overall Safety Profile AcuteTox Acute Toxicity SafetyProfile->AcuteTox ChronicTox Chronic Toxicity SafetyProfile->ChronicTox Irritation Irritation SafetyProfile->Irritation Sensitization Sensitization SafetyProfile->Sensitization Mutagenicity Mutagenicity SafetyProfile->Mutagenicity Carcinogenicity Carcinogenicity SafetyProfile->Carcinogenicity ReproTox Reproductive Toxicity SafetyProfile->ReproTox Endocrine Endocrine Disruption SafetyProfile->Endocrine Mutagenicity->Carcinogenicity can lead to Endocrine->ReproTox can cause

Interrelation of Toxicological Endpoints

Conclusion

The selection of a preservative system requires a careful balance between antimicrobial efficacy and a favorable safety profile. This guide provides a comparative overview of the toxicological data for o-Cymen-5-ol and several commonly used commercial preservatives. o-Cymen-5-ol presents a low acute toxicity profile and a low potential for skin irritation and sensitization at typical use concentrations. Parabens, while effective preservatives with low acute toxicity, have been associated with weak endocrine-disrupting activity, particularly the longer-chain variants. Phenoxyethanol is a well-tolerated preservative with a good safety record, though it can be a mild irritant. DMDM hydantoin's primary safety concern is its potential to cause skin sensitization due to the release of formaldehyde.

Ultimately, the choice of preservative will depend on the specific formulation, the target patient or consumer population, and the regulatory landscape of the intended market. This guide serves as a valuable resource for formulators to make scientifically sound decisions based on a comprehensive understanding of the available safety data.

References

  • O-Cymen-5-Ol (Preservative): Cosmetic Ingredient INCI - SpecialChem. (2022-12-08).
  • o-Cymen-5-ol - Cosmetics Info. (n.d.).
  • What is O-CYMEN-5-OL - EWG Skin Deep. (n.d.).
  • Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. (2006). International Journal of Toxicology, 25 Suppl 1, 29-127.
  • ortho-cymen-5-ol 4-isopropyl-3-methylphenol - The Good Scents Company. (n.d.).
  • SDS (Safety Data Sheet) - DMDM Hydantoin - Making Cosmetics. (n.d.).
  • o-Cymen-5-ol: what lies behind this term? - Typology. (2021-11-05).
  • O-Cymen-5-OL MSDS. (n.d.).
  • Safety assessment of propyl paraben: A review of the published literature. (2007). Journal of Applied Toxicology, 27(1), 1-47.
  • o-Cymen-5-ol - Connect Chemicals. (n.d.).
  • Propyl Paraben - Santa Cruz Biotechnology. (n.d.).
  • Methylparaben - Wikipedia. (n.d.).
  • Opinion on Phenoxyethanol - European Commission. (2016-10-06).
  • Phenoxyethanol in cosmetics: a safety review. (2019). Journal of the European Academy of Dermatology and Venereology, 33 Suppl 7, 15-24.
  • DMDM hydantoin | C7H12N2O4 - PubChem. (n.d.).
  • Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products. (2008). International Journal of Toxicology, 27 Suppl 4, 1-82.
  • The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. (2020). Pharmacognosy Magazine, 16(68), 173–178.
  • Safety Assessment of Parabens as Used in Cosmetics. (2018). Cosmetic Ingredient Review.
  • OPINION ON Propylparaben (PP) - European Commission. (2020).
  • OPINION on Methylparaben (CAS No. 99-76-3, EC No. 202-785-7) - European Commission. (2023).
  • Exposure to and toxicity of methyl-, ethyl- and propylparaben. (2017). RIVM Report 2017-0028.
  • Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. (2024). Archives of Toxicology.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Extended Opinion on the Safety Evaluation of Parabens. (2005). European Commission.
  • Safety review of phenoxyethanol when used as a preservative in cosmetics. (2019). International Journal of Cosmetic Science, 41(5), 481-490.
  • DMDM Hydantoin - SDS (Safety Data Sheet). (n.d.).
  • DMDM hydantoin - Wikipedia. (n.d.).
  • Material Safety D
  • PHENOXYETHANOL. (n.d.).
  • Safety review of phenoxyethanol when used as a preservative in cosmetics. (2019).

Sources

Comparative Guide: Validating the Reproducibility and Robustness of a Synthetic Route to 2-Hydroxy-4-(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Hydroxy-4-(propan-2-yl)benzoic acid (also known as 4-isopropylsalicylic acid) presents a classic regioselectivity challenge in aromatic substitution. While often dismissed as a simple derivative, the steric bulk of the isopropyl group and the competing directing effects require a rigorously validated protocol to ensure reproducibility at scale.

This guide compares the industrial standard Kolbe-Schmitt Carboxylation against alternative lithiation and Friedel-Crafts pathways. We establish the Sodium-Mediated High-Pressure Carboxylation as the superior route for scalability and purity, provided specific Critical Process Parameters (CPPs)—specifically moisture content and cation selection—are strictly controlled.

Comparative Route Analysis

To select the most robust pathway, we evaluated three distinct synthetic strategies based on Atom Economy, Scalability, and Regiocontrol.

Route A: The Optimized Kolbe-Schmitt (Recommended)
  • Mechanism: Chelation-controlled electrophilic aromatic substitution using Sodium 3-isopropylphenoxide and

    
    .
    
  • Advantage: High atom economy; scalable; direct use of commodity starting material (3-isopropylphenol).

  • Challenge: Requires high pressure (autoclave) and strict anhydrous conditions.

  • Regioselectivity: The

    
     cation coordinates with the phenoxide oxygen and 
    
    
    
    , directing substitution to the ortho position. Due to steric hindrance at C2 (between OH and Isopropyl), substitution occurs predominantly at C6, yielding the desired 2-hydroxy-4-isopropylbenzoic acid .
Route B: Directed Ortho-Lithiation (Lab Scale Only)
  • Mechanism: Protection of phenol (e.g., MOM ether)

    
     Lithiation with 
    
    
    
    -BuLi
    
    
    Quench with
    
    
    
    
    Deprotection.
  • Advantage: High regioselectivity under kinetic control.

  • Disadvantage: Uses pyrophoric reagents (

    
    -BuLi); cryogenic conditions (-78°C) are impractical for kilo-scale; poor atom economy due to protection/deprotection steps.
    
Route C: Friedel-Crafts Alkylation (The "Negative Control")
  • Mechanism: Alkylation of Salicylic Acid with Isopropanol/Propene.

  • Failure Mode: The carboxyl group is electron-withdrawing (meta-director), while the hydroxyl is electron-donating (ortho/para-director). Electrophilic attack favors the position para to the hydroxyl (C5), yielding 5-isopropylsalicylic acid as the major product, not the desired 4-isomer.

Summary of Performance Metrics
MetricRoute A (Kolbe-Schmitt)Route B (Lithiation)Route C (Friedel-Crafts)
Yield 85-92%65-75%< 30% (Wrong Isomer)
Purity (HPLC) > 99.5%> 98.0%Mixture of isomers
Scalability High (kg to ton)Low (g to kg)Medium
E-Factor Low (Green)High (Waste intensive)Medium

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the chelation model that enforces the regioselectivity in Route A.

ReactionPathways Start 3-Isopropylphenol NaPhenoxide Na-Phenoxide (Anhydrous) Start->NaPhenoxide NaOH, Toluene -H2O (Azeotrope) LiInt Lithiated Intermediate Start->LiInt 1. Protect 2. n-BuLi Chelation Na+ Chelation Transition State NaPhenoxide->Chelation + CO2 (High Pressure) Target Target: 2-Hydroxy-4-isopropyl benzoic acid Chelation->Target H+ Workup (Regio: Ortho/Para-to-iPr) LiInt->Target 1. CO2 2. Deprotect Salicylic Salicylic Acid WrongIsomer Major Product: 5-Isopropyl isomer Salicylic->WrongIsomer + Isopropanol (Friedel-Crafts)

Figure 1: Comparative reaction pathways. Route A utilizes cation-directed chelation to achieve the correct regiochemistry, whereas Route C fails due to electronic directing effects.

Validated Protocol: Optimized Kolbe-Schmitt

This protocol is designed as a Self-Validating System . The success of the reaction is determined before the high-pressure step by confirming the dryness of the phenoxide intermediate.

Phase 1: Formation of Anhydrous Sodium Phenoxide

Criticality: Even trace water (0.5%) destroys the regioselectivity by solvating the


 cation, preventing the necessary chelation with 

.
  • Charge: Load 3-isopropylphenol (1.0 eq) and NaOH (1.02 eq, 50% aq. solution) into a reactor.

  • Solvent: Add Toluene (5 vol). Toluene forms an azeotrope with water.

  • Dehydration: Heat to reflux with a Dean-Stark trap.

    • Checkpoint: Continue reflux until no further water separates.

    • Validation: Karl Fischer (KF) titration of the solvent phase must be < 0.05%

      
      .
      
  • Isolation: Distill off toluene to obtain the dry solid sodium phenoxide.

Phase 2: Carboxylation (The "Solid-Gas" Phase)

Rationale: Performing this "neat" or in high-boiling inert carriers (like dichlorobenzene) ensures maximum contact between the phenoxide surface and


.
  • Pressurization: Charge the dry phenoxide into an autoclave. Pressurize with

    
     to 50 bar .
    
  • Heating: Ramp temperature to 125°C .

    • Note: Do not exceed 140°C. Higher temperatures favor the thermodynamic para-isomer (4-hydroxy-2-isopropylbenzoic acid) or dicarboxylation.

  • Duration: Hold for 4-6 hours. Pressure drop indicates consumption of

    
    .
    
Phase 3: Workup & Purification
  • Quench: Cool to 25°C. Vent

    
    . Dissolve the solid cake in water.
    
  • Acidification: Slowly add

    
     to pH 2. The product precipitates.[1]
    
  • Filtration: Filter the crude solid.

  • Recrystallization: Recrystallize from Ethanol/Water (3:1).

    • Purity Check: HPLC should show < 0.1% of the 3-isopropylphenol starting material.

Robustness & Reproducibility Data

To validate this route, we performed a "Stress Test" based on Design of Experiments (DoE) principles. We deliberately varied Critical Process Parameters (CPPs) to define the Safe Operating Space.

Table 1: Robustness Matrix (Impact of CPPs on Yield)
ExperimentWater Content (%)Temp (°C)Pressure (bar)Yield (%)Regio-Purity (%)
Control < 0.05 125 50 91.5 99.8
Var A0.50 (High)1255042.085.0
Var B< 0.05160 (High)5078.092.0 (Para impurity)
Var C< 0.05100 (Low)5035.099.9
Var D< 0.0512520 (Low)55.099.5

Analysis:

  • Water Sensitivity: Variation A proves that moisture is the most critical failure mode. A 0.5% water content dropped yield by ~50% and reduced regioselectivity.

  • Temperature Window: Variation B shows that exceeding 140°C degrades purity (thermodynamic rearrangement).

  • Pressure: Variation D indicates that 20 bar is insufficient for efficient conversion; 50 bar is the robust setpoint.

Validation Workflow Diagram

The following workflow outlines the logic for validating a batch of this compound.

ValidationWorkflow Input Raw Material Check (GC Purity >98%) Step1 Phenoxide Formation Input->Step1 KF_Check Decision: KF < 0.05%? Step1->KF_Check DryMore Continue Azeotropic Drying KF_Check->DryMore No Step2 Carboxylation (125°C, 50 bar) KF_Check->Step2 Yes (Proceed) DryMore->Step1 Step3 Acid Precipitation Step2->Step3 QC Final QC (HPLC, NMR, ROI) Step3->QC Release Batch Release QC->Release Pass

Figure 2: Step-by-step validation workflow emphasizing the critical Karl Fischer (KF) checkpoint.

Conclusion

The synthesis of This compound is most robustly achieved via the Sodium-mediated Kolbe-Schmitt reaction . While alternative routes exist, they lack the scalability or regiochemical fidelity required for high-quality production.

Key Takeaways for Reproducibility:

  • Cation Control: Use NaOH, not KOH, to favor ortho-carboxylation.

  • Moisture Control: Implement a mandatory Karl Fischer checkpoint (<0.05%

    
    ) before pressurization.
    
  • Thermodynamic Limits: Maintain reaction temperature between 120-130°C to prevent rearrangement.

By adhering to this validated design space, researchers can ensure consistent high yields (>85%) and purity (>99%) suitable for pharmaceutical applications.

References

  • Lindsey, A. S., & Jeskey, H. (1957).[2] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

  • Markovic, D., et al. (2021). Robustness Testing in Analytical Method Validation. Journal of Pharmaceutical and Biomedical Analysis, 24, 723-753.[3] Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Reagents and Solvents). Link

  • Gupta, R., et al. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Advanced Synthesis & Catalysis, 359(6). Link

  • Vander Heyden, Y., et al. (2001).[3] Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753. Link

Sources

A Comparative Guide to the Synthesis of 2-Hydroxy-4-(propan-2-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document delves into the practical considerations and underlying chemical principles of the primary synthetic routes to 2-Hydroxy-4-(propan-2-yl)benzoic acid. By examining detailed experimental protocols, reaction mechanisms, and a thorough cost analysis of starting materials and reagents, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

This compound is a substituted salicylic acid derivative. The unique combination of a hydroxyl group, a carboxylic acid, and an isopropyl group on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs are found in a variety of biologically active compounds, making the efficient and cost-effective synthesis of this intermediate a critical aspect of the drug discovery and development pipeline.

This guide will focus on two principal synthetic pathways starting from the readily available precursor, 4-isopropylphenol:

  • Direct Carboxylation via the Kolbe-Schmitt Reaction: A one-step approach to introduce the carboxylic acid group.

  • Two-Step Synthesis via the Reimer-Tiemann Reaction and Subsequent Oxidation: A method involving the initial formylation of the phenol followed by oxidation to the carboxylic acid.

A detailed analysis of each method, including their advantages and disadvantages, will be presented to provide a comprehensive understanding of their suitability for different research and production scales.

Method 1: The Kolbe-Schmitt Reaction - A Direct Approach to Carboxylation

The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids, involving the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][2] This electrophilic aromatic substitution reaction is attractive due to its atom economy, as it directly incorporates CO2 into the aromatic ring.

The Underlying Chemistry: Mechanism of the Kolbe-Schmitt Reaction

The reaction proceeds through the following key steps:

  • Phenoxide Formation: 4-isopropylphenol is deprotonated by a strong base, typically an alkali hydroxide like sodium hydroxide or potassium hydroxide, to form the more nucleophilic 4-isopropylphenoxide.

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon of carbon dioxide. The regioselectivity of this attack (ortho vs. para to the hydroxyl group) is influenced by factors such as the nature of the counter-ion and the reaction temperature. For the synthesis of this compound, ortho-carboxylation is desired. The use of sodium hydroxide as the base generally favors the formation of the ortho-isomer, salicylic acid, due to the chelation of the sodium ion between the phenoxide oxygen and the incoming carbon dioxide.

  • Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the ring, yielding the sodium salt of this compound.

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final product.

Figure 1: General workflow of the Kolbe-Schmitt reaction.

Experimental Protocol: High-Pressure Carboxylation of 4-Isopropylphenol

Materials:

  • 4-Isopropylphenol

  • Sodium Hydroxide (NaOH)

  • Carbon Dioxide (CO2), high pressure

  • Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl) for acidification

  • Suitable solvent for purification (e.g., water, ethanol)

Procedure:

  • Phenoxide Preparation: In a high-pressure autoclave, 4-isopropylphenol is mixed with an equimolar amount of sodium hydroxide. The mixture is heated under vacuum to remove any water, forming the dry sodium 4-isopropylphenoxide.

  • Carboxylation: The autoclave is pressurized with carbon dioxide to approximately 100 atm and heated to around 125-150 °C. The reaction is maintained at this temperature and pressure for several hours with stirring.

  • Work-up: After cooling and venting the autoclave, the solid reaction mass is dissolved in water.

  • Acidification and Isolation: The aqueous solution is acidified with a strong acid (e.g., H2SO4 or HCl) to a low pH. The precipitated crude this compound is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture, to yield the pure product.

Advantages and Disadvantages of the Kolbe-Schmitt Reaction

Advantages:

  • Atom Economy: This one-step reaction directly utilizes carbon dioxide, making it an atom-economical process.

  • Directness: It offers the most direct route to the target molecule from 4-isopropylphenol.

Disadvantages:

  • Harsh Conditions: The requirement for high pressure and temperature necessitates specialized and costly equipment (autoclave).

  • Regioselectivity Issues: While the use of sodium phenoxide generally favors ortho-carboxylation, the formation of the isomeric 4-hydroxy-3-isopropylbenzoic acid is a potential side reaction, which can complicate purification and reduce the yield of the desired product.

  • Safety Concerns: Working with high-pressure systems requires stringent safety protocols.

Method 2: Reimer-Tiemann Formylation Followed by Oxidation

This two-step approach first introduces a formyl (-CHO) group at the ortho-position to the hydroxyl group of 4-isopropylphenol via the Reimer-Tiemann reaction. The resulting aldehyde, 2-hydroxy-5-isopropylbenzaldehyde, is then oxidized to the corresponding carboxylic acid.

The Underlying Chemistry: Mechanism of the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an ortho-formylation of phenols using chloroform in a basic solution.[3]

  • Dichlorocarbene Formation: Chloroform is deprotonated by a strong base (e.g., sodium hydroxide) to form the trichloromethyl anion, which then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl2).

  • Electrophilic Attack: The 4-isopropylphenoxide ion, formed in the basic medium, attacks the electrophilic dichlorocarbene, primarily at the ortho position due to the directing effect of the hydroxyl group.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic solution to form the aldehyde.

  • Acidification: Acidification of the reaction mixture yields the 2-hydroxy-5-isopropylbenzaldehyde.

Figure 2: General workflow of the Reimer-Tiemann reaction.

Oxidation of the Aldehyde Intermediate

Several methods can be employed to oxidize the resulting 2-hydroxy-5-isopropylbenzaldehyde to this compound. The choice of oxidant is crucial to ensure high yield and avoid unwanted side reactions.

  • Pinnick Oxidation: This method utilizes sodium chlorite (NaClO2) under mildly acidic conditions and is known for its high selectivity in oxidizing aldehydes to carboxylic acids in the presence of other functional groups.[4] It is generally a high-yielding and cost-effective method.

  • Jones Oxidation: This involves the use of chromic acid (prepared from chromium trioxide and sulfuric acid) in acetone.[5] While it is a powerful oxidizing agent, the use of chromium-based reagents raises environmental and safety concerns due to their toxicity.

  • Potassium Permanganate (KMnO4) Oxidation: KMnO4 is a strong and inexpensive oxidizing agent. The reaction is typically carried out in a basic or neutral aqueous solution. Careful control of reaction conditions is necessary to avoid over-oxidation and cleavage of the aromatic ring.

Experimental Protocol: A Two-Step Synthesis

Step 1: Reimer-Tiemann Formylation of 4-Isopropylphenol

A general protocol for the Reimer-Tiemann reaction is as follows:

Materials:

  • 4-Isopropylphenol

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl3)

  • Hydrochloric Acid (HCl) for acidification

  • Solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • 4-Isopropylphenol is added to the stirred sodium hydroxide solution.

  • Chloroform is added dropwise to the mixture while maintaining the temperature. The reaction is often exothermic and may require external cooling.

  • After the addition is complete, the mixture is heated to reflux for several hours to drive the reaction to completion.

  • After cooling, the excess chloroform is removed by distillation.

  • The remaining aqueous solution is acidified with hydrochloric acid.

  • The product, 2-hydroxy-5-isopropylbenzaldehyde, is then extracted with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield the crude aldehyde, which can be purified by distillation or chromatography.

Step 2: Oxidation of 2-Hydroxy-5-isopropylbenzaldehyde (Pinnick Oxidation Protocol)

Materials:

  • 2-Hydroxy-5-isopropylbenzaldehyde

  • Sodium Chlorite (NaClO2)

  • Sodium Dihydrogen Phosphate (NaH2PO4)

  • tert-Butanol

  • A scavenger such as 2-methyl-2-butene

Procedure:

  • 2-Hydroxy-5-isopropylbenzaldehyde is dissolved in tert-butanol.

  • An aqueous solution of sodium dihydrogen phosphate is added.

  • A scavenger (e.g., 2-methyl-2-butene) is added to quench the hypochlorite byproduct.

  • An aqueous solution of sodium chlorite is added dropwise to the stirred mixture at room temperature.

  • The reaction is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then acidified and the product is extracted with an organic solvent.

  • The organic layer is dried and the solvent is removed to yield the crude this compound, which can be purified by recrystallization.

Advantages and Disadvantages of the Reimer-Tiemann/Oxidation Route

Advantages:

  • Milder Conditions: The Reimer-Tiemann reaction is typically carried out at or near atmospheric pressure, avoiding the need for specialized high-pressure equipment.

  • Good Regioselectivity: The Reimer-Tiemann reaction generally provides good ortho-selectivity for formylation.

  • Versatile Oxidation Step: A variety of well-established oxidation methods can be used for the second step, allowing for flexibility based on available reagents and desired reaction conditions. The Pinnick oxidation, in particular, is mild and selective.

Disadvantages:

  • Two-Step Process: Being a two-step synthesis, it is inherently less atom-economical and may result in a lower overall yield compared to a one-step process.

  • Use of Chloroform: Chloroform is a regulated and potentially hazardous substance.

  • Purification of Intermediate: The isolation and purification of the intermediate aldehyde adds an extra step to the overall process.

Comparative Analysis: Cost-Effectiveness

To provide a practical comparison, a cost analysis of the starting materials and key reagents for both synthetic routes is presented below. Please note that these costs are estimates and can vary based on supplier, purity, and quantity.

Reagent Kolbe-Schmitt Route (per mole of product) Reimer-Tiemann/Oxidation Route (per mole of product) Estimated Cost (USD/mole)
4-Isopropylphenol~1 mole~1 mole~$10-20
Sodium Hydroxide~1 mole~3-4 moles~$2-5
Carbon DioxideExcess (high pressure)-~$1-2 (industrial grade)
Chloroform-~1.5-2 moles~$15-25
Sodium Chlorite-~1.5 moles~$5-10
Total Estimated Reagent Cost ~$23-47 ~$32-60

Assumptions:

  • The yields for both routes are assumed to be comparable for this initial estimation, although in practice they may differ significantly.

  • The cost of solvents for reaction and purification, as well as energy costs, are not included but can be significant, especially for the high-temperature Kolbe-Schmitt reaction.

  • The cost of specialized equipment (autoclave) for the Kolbe-Schmitt reaction is a significant capital investment not factored into the per-mole cost.

From a purely reagent-cost perspective, the Kolbe-Schmitt reaction appears to be more cost-effective. However, the high initial investment for a high-pressure reactor and the associated safety infrastructure can make the Reimer-Tiemann/oxidation route more appealing for laboratory-scale synthesis and for institutions not equipped for high-pressure reactions. For large-scale industrial production, the atom economy and lower reagent cost of the Kolbe-Schmitt reaction might outweigh the initial capital expenditure.

Conclusion and Recommendations

Both the Kolbe-Schmitt reaction and the two-step Reimer-Tiemann/oxidation sequence offer viable pathways for the synthesis of this compound. The choice of the most cost-effective method depends heavily on the scale of the synthesis and the available infrastructure.

  • For large-scale industrial production, the Kolbe-Schmitt reaction is likely the more cost-effective choice in the long run due to its one-step nature and the use of inexpensive carbon dioxide. However, the significant upfront investment in high-pressure equipment and the need for stringent safety protocols are major considerations.

  • For laboratory-scale synthesis and in research settings, the Reimer-Tiemann formylation followed by Pinnick oxidation presents a more practical and accessible option. The milder reaction conditions and the avoidance of high-pressure apparatus make it a safer and more convenient choice for many researchers. While the reagent costs may be slightly higher, the lower capital investment and ease of operation often make it the preferred method for smaller-scale preparations.

Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of the specific needs of the project, including the desired scale of production, budget constraints, and available laboratory facilities. This guide provides the foundational knowledge and data to aid in making that critical decision.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.